Isobutyl salicylate

Catalog No.
S597151
CAS No.
87-19-4
M.F
C11H14O3
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutyl salicylate

CAS Number

87-19-4

Product Name

Isobutyl salicylate

IUPAC Name

2-methylpropyl 2-hydroxybenzoate

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C11H14O3/c1-8(2)7-14-11(13)9-5-3-4-6-10(9)12/h3-6,8,12H,7H2,1-2H3

InChI Key

PTXDBYSCVQQBNF-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)C1=CC=CC=C1O

solubility

insoluble in water, glycerol; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

isobutyl salicylate

Canonical SMILES

CC(C)COC(=O)C1=CC=CC=C1O

The exact mass of the compound Isobutyl salicylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water, glycerol; soluble in organic solvents, oilsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62140. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Guide: Isobutyl Salicylate HMDB Metabolite Identification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Identification

Isobutyl salicylate (CAS 87-19-4) is an organic ester compound belonging to the class of o-hydroxybenzoic acid esters, which are benzoic acid esters where the benzene ring is ortho-substituted with a hydroxy group. This compound is commonly utilized in the fragrance and cosmetic industry as an emollient and flavoring agent, contributing clover, floral, and bitter tasting notes to products [1]. Chemically, it is described as 2-methylpropyl 2-hydroxybenzoate with the molecular formula C₁₁H₁₄O₃ and a monoisotopic molecular weight of 194.094294314 Da [1]. The compound's structure consists of a salicylic acid moiety esterified with an isobutyl alcohol group, creating a molecule with moderate lipophilicity that facilitates its penetration through biological membranes.

From a regulatory perspective, this compound is recognized by the Flavor and Extract Manufacturers Association (FEMA 2213) and has been reviewed for safety in fragrance applications [1]. Its use spans multiple consumer product categories, including lotions, creams, perfumes, and cosmetic formulations, where it functions both as a fragrance component and a solvent. The compound's physicochemical properties, including its relatively low water solubility and moderate logP value, make it particularly suitable for topical applications where sustained release is desired. Understanding these fundamental chemical characteristics provides the foundation for its identification and quantification in complex biological matrices using advanced analytical techniques.

Molecular Characteristics and Properties

Table 1: Fundamental Molecular Characteristics of this compound

Property Value Source/Method
CAS Registry Number 87-19-4 Chemical Abstracts
IUPAC Name 2-methylpropyl 2-hydroxybenzoate IUPAC Nomenclature
Molecular Formula C₁₁H₁₄O₃ Elemental Analysis
Average Molecular Weight 194.2271 g/mol Mass Spectrometry
Monoisotopic Mass 194.094294314 Da High-Resolution MS
Chemical Class o-Hydroxybenzoic acid esters Structural Classification

Table 2: Experimental Physicochemical Properties of this compound

Property Value Experimental Conditions
Physical State Liquid Room Temperature
Boiling Point 142-143°C at 20 mmHg
Melting Point -6°C Differential Scanning Calorimetry
Density 1.07 g/cm³ at 25°C
Water Solubility 0.54 g/L ALOGPS Prediction
logP 3.32 ALOGPS Prediction
pKa (Strongest Acidic) 9.72 Computational Prediction

The structural features of this compound include a phenolic hydroxyl group (pKa ≈ 9.72) that remains largely undissociated at physiological pH, and an ester bond that serves as the primary site for enzymatic hydrolysis in biological systems [1]. The compound's partition coefficient (logP = 3.32) indicates moderate lipophilicity, which influences its distribution in biological systems and its ability to cross cellular membranes. The hydrogen bond donor count (1) and hydrogen bond acceptor count (2) further define its potential for molecular interactions, while the rotatable bond count (4) contributes to its conformational flexibility. These molecular properties collectively determine the compound's behavior in analytical systems and its biotransformation in biological organisms, providing critical parameters for method development in metabolite identification studies.

Analytical Methods for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry has become the cornerstone of modern metabolomics for untargeted analysis and metabolite identification [2]. The identification of this compound and its metabolites typically employs UPLC-QTOF/MS (Ultra Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry) with electrospray ionization (ESI) in both positive and negative ion modes. For optimal detection, the following instrument parameters are recommended: capillary voltage of 3.0 kV, cone voltage of 25 V, desolvation temperature of 300°C, and a mass range of 50-1000 m/z [2]. The high mass accuracy (<5 ppm) provided by QTOF instruments is crucial for distinguishing this compound from other isobaric compounds in complex biological samples.

The fragmentation pattern of this compound exhibits characteristic ions that aid in its identification. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 195.1025 is typically observed, with major fragment ions resulting from the loss of the isobutyl group (C₄H₈) yielding m/z 139.0390, and subsequent decarboxylation producing m/z 95.0491 [1]. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 193.0863 is common, with fragments arising from cleavage of the ester bond. These diagnostic fragments provide structural information that confirms the identity of the parent compound and its metabolic products. For confident identification, the observed mass accuracy, isotopic pattern, and fragmentation spectrum should all be consistent with the theoretical values for this compound.

Chromatographic Separation and Sample Preparation

Liquid chromatographic separation prior to mass spectrometric analysis is essential for resolving this compound from matrix components in biological samples. A reversed-phase BEH C8 column (2.1 × 100 mm, 1.7 μm) with a water-acetonitrile gradient containing 0.1% formic acid has been successfully employed for similar compounds [2]. The recommended gradient starts at 1% acetonitrile, increasing to 90% over 13 minutes at a flow rate of 2 mL/min, with column temperature maintained at 40°C. Under these conditions, this compound typically elutes between 8-10 minutes, depending on the specific instrumentation and matrix.

Table 3: Mass Spectrometric Conditions for this compound Analysis

Parameter Setting Purpose
Ionization Mode ESI Positive/Negative Comprehensive detection
Capillary Voltage 3.0 kV Optimal ion formation
Cone Voltage 25 V Controlled fragmentation
Desolvation Temperature 300°C Efficient solvent removal
Desolvation Gas Flow 500 L/h Enhanced desolvation
Source Temperature 110°C Ionization stability
Mass Range 50-1000 m/z Broad metabolite coverage
Collision Energy 5-30 eV Fragment ion generation

For sample preparation from urine matrices, a protein precipitation protocol using acetonitrile (1:4 sample:acetonitrile ratio) followed by vortexing and centrifugation at 10,000 rpm for 10 minutes at 4°C has proven effective [2]. The supernatant is then dried under nitrogen or lyophilization and reconstituted in water-acetonitrile (4:1) prior to analysis. For tissue samples or cellular extracts, liquid-liquid extraction with ethyl acetate or methyl tert-butyl ether provides efficient extraction of this compound and its metabolites. Quality control samples should be prepared by pooling small aliquots from all samples to monitor instrument performance throughout the analysis sequence.

Metabolic Pathways and Bioinformatics Analysis

Biotransformation Pathways

This compound undergoes predominant biotransformation via enzymatic hydrolysis to yield salicylic acid and isobutyl alcohol as primary metabolites [3]. This hydrolysis is primarily mediated by carboxylesterase enzymes present in liver tissues and other organs. Recent research using human liver S9 fractions has demonstrated that salicylate esters with less bulky alcohol moieties, such as this compound, generally exhibit higher in vitro intrinsic clearance (CLint, in vitro) values compared to more sterically hindered derivatives [3]. The rate of this metabolic conversion is influenced by the compound's lipophilicity, with lower LogP values generally correlating with higher clearance rates.

The resulting salicylic acid can subsequently undergo multiple conjugation reactions, including glucuronidation to form salicyl acyl glucuronide and salicyl phenolic glucuronide, as well as glycine conjugation to form salicyluric acid [3]. These phase II metabolites are predominantly excreted in urine. A smaller fraction of salicylic acid may undergo oxidative metabolism via cytochrome P450 enzymes to form 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid (gentisic acid). The isobutyl alcohol generated from hydrolysis undergoes further oxidation to isobutyraldehyde and then to isobutyric acid, which can enter the valine metabolic pathway or be conjugated with glycine before excretion.

Metabolic Pathway Mapping

The following diagram illustrates the complete metabolic pathway of this compound, incorporating both the primary hydrolysis and subsequent metabolic fates of the resulting products:

G This compound Metabolic Pathway IBS This compound CE Carboxylesterases IBS->CE SA Salicylic Acid CE->SA Hydrolysis IBA Isobutyl Alcohol CE->IBA Hydrolysis SAG Salicyl Acyl Glucuronide SA->SAG UGT-mediated SPG Salicyl Phenolic Glucuronide SA->SPG UGT-mediated SUA Salicyluric Acid SA->SUA Glycine conjugation DHBA 2,3-Dihydroxybenzoic Acid SA->DHBA CYP2E1 oxidation GA Gentisic Acid (2,5-DHBA) SA->GA CYP2C9 oxidation IBALD Isobutyraldehyde IBA->IBALD Oxidation IBAC Isobutyric Acid IBALD->IBAC Oxidation

This compound metabolic pathway showing hydrolysis and subsequent transformations.

In Vitro to In Vivo Extrapolation (IVIVE)

The translation of in vitro metabolic data to in vivo relevance requires sophisticated modeling approaches [3]. High-Throughput Pharmacokinetic (HTPK) models have been successfully applied to extrapolate in vitro intrinsic clearance values (CLint, in vitro) to human in vivo clearance and half-life values for salicylate esters [3]. These models incorporate physiologically based pharmacokinetic parameters including hepatic blood flow, plasma protein binding, and microsomal or S9 protein binding to predict in vivo pharmacokinetics.

The metabolism factor—defined as the percentage of substance metabolized to salicylic acid in 24 hours in vivo—can be derived from the predicted half-life using these models [3]. For this compound, this factor is critical for aggregate exposure assessment when multiple salicylate esters are present in cosmetic products. Research has demonstrated that in vitro data input generally provides more conservative (higher) metabolism factors compared to those derived using solely in silico parameters, suggesting the importance of experimental verification for accurate risk assessment [3].

Biological Activity and Research Applications

Endocrine-Disrupting Potential

This compound belongs to a class of alkyl salicylates that have been investigated for potential endocrine-disrupting effects. Recent studies have examined the inhibitory effects of various salicylate esters on human placental 3β-hydroxysteroid dehydrogenase 1 (h3β-HSD1), a key enzyme in steroid hormone biosynthesis [4]. This enzyme catalyzes the conversion of pregnenolone to progesterone, essential for maintaining pregnancy. The inhibition of h3β-HSD1 can potentially disrupt placental steroidogenesis, leading to altered hormone levels that may affect pregnancy outcomes.

The inhibitory potency of salicylate esters on h3β-HSD1 appears to be influenced by the length and branching of the carbon chain in the alcohol moiety [4]. In enzymatic assays, this compound demonstrated moderate inhibition of h3β-HSD1, with an IC₅₀ value that places it in the mid-range of potency compared to other alkyl salicylates. The inhibition kinetics suggest a mixed-type inhibition pattern, indicating that this compound can bind to both the enzyme and the enzyme-substrate complex. This inhibitory effect exhibits species-specific sensitivity, with human placental 3β-HSD1 generally showing greater sensitivity to inhibition compared to the rat homolog [4].

Research Implications and Regulatory Considerations

The biological activities of this compound have important implications for its use in consumer products and its safety assessment. As a potential endocrine-disrupting chemical, even at relatively low concentrations, there is a need for careful evaluation of exposure levels, particularly in populations with increased susceptibility such as pregnant women [4]. The dose-response relationship for h3β-HSD1 inhibition suggests a threshold effect, which could inform the establishment of safe exposure limits.

From a regulatory perspective, the metabolism factor derived from IVIVE approaches provides a scientifically robust basis for aggregate exposure assessment to salicylic acid from multiple salicylate esters in cosmetic products [3]. This is particularly relevant given that not all salicylate esters contribute equally to systemic salicylic acid exposure due to differences in their metabolic rates and extents. The implementation of metabolism-adjusted factors in safety assessments represents a more refined approach compared to the traditional assumption of complete conversion, leading to more accurate risk characterization.

Computational Approaches and Network Analysis

Bioinformatics Tools for Metabolite Identification

The identification of this compound in untargeted metabolomics studies can be enhanced through bioinformatics approaches that leverage the collective power of metabolic pathways and networks. Innovative tools such as Mummichog and Metabolome Searcher enable prediction of functional activity directly from spectral feature tables without a priori metabolite identification [5] [6]. These algorithms address the critical bottleneck in metabolomics—the identification of metabolites—by bypassing the need for upfront identification through leveraging the organization of metabolic networks.

The Mummichog algorithm operates on the principle that if a list of significant spectral features reflects biological activity, the true metabolites they represent should show enrichment in local structures of the metabolic network, while false matches distribute randomly [5]. This approach allows researchers to predict network activity directly from mass spectrometry data, significantly accelerating the discovery process. Similarly, Metabolome Searcher facilitates putative compound identification by restricting possible matches to those encoded in an organism's genome, effectively reducing false positives by excluding metabolically impossible compounds [6].

Workflow for Untargeted Metabolomics

The following diagram illustrates the integrated computational workflow for identifying this compound and determining its biological context in untargeted metabolomics studies:

G Computational Metabolomics Workflow MS Mass Spectrometry Raw Data FP Feature Processing Peak picking, Alignment MS->FP Preprocessing MF Feature Table (m/z, retention time) FP->MF Feature extraction DB Database Matching HMDB, KEGG, PubChem MF->DB Putative ID PA Pathway Analysis Mummichog, Metabolome Searcher MF->PA Bypasses ID VAL Experimental Validation DB->VAL Targeted verification GN Genome-Restricted Metabolic Database PA->GN Genome context MN Module and Network Analysis PA->MN Network enrichment AN Activity Network Prediction MN->AN Functional prediction AN->VAL Hypothesis testing BIO Biological Interpretation VAL->BIO Mechanistic insight

Computational workflow for metabolite identification and pathway analysis in untargeted metabolomics.

Advanced Computational Methods

For comprehensive structural characterization, in silico prediction tools can generate theoretical fragmentation spectra that can be compared with experimental data. These tools use fragmentation rule databases and machine learning algorithms to predict the most likely fragmentation pathways for a given structure. When applied to this compound, these tools accurately predict the characteristic fragments observed in experimental spectra, providing additional confidence in identification.

Multivariate statistical analysis including Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) are essential for detecting this compound as a potential biomarker in case-control studies [2]. These methods help identify subtle differences in metabolic profiles that might be obscured by biological variability. The Variable Importance in Projection (VIP) metric derived from OPLS-DA models helps prioritize this compound and its metabolites for further investigation when they show significant alterations between experimental groups.

Conclusion

The comprehensive identification and characterization of this compound in biological systems requires an integrated analytical approach combining high-resolution mass spectrometry, chromatographic separation, computational prediction, and pathway analysis. The compound's moderate lipophilicity and ester functionality dictate its metabolic fate, primarily through hydrolysis to salicylic acid and isobutyl alcohol, followed by various conjugation and oxidation reactions. The recent identification of its potential to inhibit placental 3β-HSD1 highlights the importance of considering endocrine-disrupting effects in safety assessments.

References

Isobutyl salicylate solubility in organic solvents

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Physicochemical Properties

The table below summarizes the key identified properties of isobutyl salicylate that are relevant for its handling and formulation. [1] [2] [3]

Property Value / Description
CAS Registry Number 87-19-4 [1] [2] [4]
Molecular Formula C11H14O3 [1] [2] [4]
Molecular Weight 194.23 g/mol [1] [2] [4]
Appearance Colorless to pale yellow, clear mobile liquid [1] [2] [3]
Odor Sweet, harsh, herbal, floral with clover or orchid nuances [1] [2] [4]
Density (at 20°C) 1.059 - 1.069 g/mL [1] [2] [3]
Refractive Index (nD20) 1.5050 - 1.5100 [1] [2] [3]
Boiling Point 259 - 267 °C [1] [3] [5]
Flash Point 110 - 121 °C (Closed Cup) [2] [3]
Water Solubility Practically insoluble or very low (approx. 19.5 mg/L at 20°C) [1] [2] [5]
Log P (Partition Coefficient) 3.32 - 4.09 (Indicating high lipophilicity) [1] [6] [5]

General Solubility Characteristics

While quantitative data for a wide range of solvents is unavailable, the search results provide general solubility profiles:

  • Good Solubility: this compound is reported to be soluble in organic solvents and oils [7] [4]. It is also specifically noted as being miscible in ethanol at room temperature and soluble in most non-volatile oils and mineral oil. [7] [4]
  • Poor Solubility: It is insoluble in water and glycerol. Its solubility in propylene glycol is reported to be limited or poor. [2] [4]

Synthesis and Industrial Production

This compound is typically produced via esterification. The following diagram illustrates the core synthesis workflow and key optimization parameters based on industrial data. [7]

G cluster_catalyst Catalyst Options cluster_conditions Key Optimized Parameters Start Start: Synthesis of This compound A Reactants: Salicylic Acid & Isobutanol Start->A B Catalyst System A->B C Reaction Conditions B->C C1 Rare-earth Superacid SO₄²⁻/TiO₂/La³⁺ C2 Boric Acid (H₃BO₃) C3 Concentrated H₂SO₄ D Work-up & Purification C->D Cond1 Molar Ratio (Alcohol:Acid): 3:1 Cond2 Temperature: 90-120 °C Cond3 Reaction Time: ~3 hours Cond4 Water Removal: (e.g., Benzene Azeotrope) End Final Product: This compound D->End

The workflow for synthesizing this compound involves key catalyst choices and reaction parameter optimization.

The table below compares the different catalyst systems mentioned in the literature for this esterification reaction. [7]

Catalyst Key Features & Reaction Conditions Reported Yield Reference

| Rare-earth Superacid (SO₄²⁻/TiO₂/La³⁺) | Molar ratio (alcohol:acid) 3:1, 3 hours, 90-120°C, uses benzene for water removal. | ~96.2% | [7] | | Boric Acid (H₃BO₃) | Effective with equimolar mixtures of acid and alcohol; commercially available, low cost, environmentally friendly. | 90-95% | [7] | | Sulfuric Acid (H₂SO₄) | A traditional method, but can involve variable results and longer reaction times. | Variable | [7] |

Safety and Handling Information

For laboratory and industrial handling, please note the following safety information:

  • Toxicity Data: The acute oral LD50 in rats is reported as 1.56 g/kg, and the acute dermal LD50 in rabbits is greater than 5 g/kg. [1] [5]
  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation). [3]
  • Safe Handling: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. [3]

How to Proceed with Solubility Data

The search results lack a detailed, quantitative solubility profile for this compound across a range of organic solvents. To obtain this critical data for your drug development work, I suggest the following approaches:

  • Consult Specialized Databases: Use professional chemical databases like SciFinder or Reaxys, which often contain curated experimental solubility data.
  • Laboratory Determination: Consider determining the solubility experimentally using established methods, such as the shake-flask method followed by HPLC or GC analysis, which is common in preformulation studies.
  • Supplier Inquiry: Directly contact technical support at chemical suppliers like TCI America [3] or Sigma-Aldrich [8], as they may have unpublished in-house data.

References

Isobutyl salicylate IR spectrum analysis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Properties

The following table consolidates the fundamental identifying information for Isobutyl Salicylate, which is essential for any subsequent analysis [1].

Property Detail
Chemical Name Isobutyl 2-hydroxybenzoate
Synonym(s) Isobutyl o-hydroxybenzoate; 2-Methylpropyl 2-hydroxybenzoate
CAS Registry Number 87-19-4
JECFA Number 902
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23
Physical Form Colourless to pale yellow liquid
Odour Somewhat harsh, floral, herbaceous

According to the Food and Agriculture Organization (FAO), the Infrared (IR) spectrum is a required test for the identification of this compound [1].

Methodology for IR Spectrum Analysis

The search results indicate that the standard method for identifying this compound is through its Infrared (IR) spectrum [1]. While the specific peak data for this compound was not located, the general workflow for such an analysis is standardized. The following diagram outlines the key steps a researcher would follow to obtain and use the IR spectrum for identification.

Start Start Analysis SamplePrep Sample Preparation (Pure Liquid Film) Start->SamplePrep DataAcquisition Instrumental Data Acquisition (FTIR Spectrometer) SamplePrep->DataAcquisition SpectrumExamination Examine Acquired Spectrum DataAcquisition->SpectrumExamination PeakIdentification Identify Characteristic Functional Group Peaks SpectrumExamination->PeakIdentification LibraryMatch Compare with Reference Library PeakIdentification->LibraryMatch ConfirmIdentity Confirm Compound Identity LibraryMatch->ConfirmIdentity

Experimental workflow for IR analysis

The methodology relies on detecting the unique vibrational frequencies of functional groups within the molecule. For a salicylate ester like this compound, you would expect to find several key absorption peaks [1]:

  • A strong carbonyl (C=O) stretch around 1680-1650 cm⁻¹, characteristic of an ester.
  • A broad hydroxyl (O-H) stretch typically between 3300-2500 cm⁻¹, which can be broad due to hydrogen bonding.
  • Aromatic C=C stretching vibrations in the range of 1600-1450 cm⁻¹.
  • C-O stretching vibrations around 1300-1000 cm⁻¹.

Accessing Spectral Data

For rigorous research and development work, obtaining a reference spectrum from a professional database is crucial. Here are two potential pathways:

  • Commercial Suppliers: Some suppliers like Sigma-Aldrich provide documentation for their products, which may include analytical data [2].
  • Standard Reference Databases: The NIST Chemistry WebBook is a authoritative source for chemical data, including IR spectra [3]. While the search results show a related compound (Isoamyl salicylate) in the NIST database, it confirms that such libraries are the primary resource for this information.

References

Known Compounds with the Formula C11H14O3

Author: Smolecule Technical Support Team. Date: February 2026

The molecular formula C11H14O3 (molar mass: 194.22 g/mol) corresponds to several specific chemical compounds [1]. The table below lists identified compounds relevant to biomedical research:

Compound Name Context / Source Relevance / Activity
gamma-Asarone (γ-Asarone) Identified in the n-hexane extract of Lepidium sativum (garden cress) seeds [2]. Studied for potential anticancer properties; research investigated its effects on hepatocellular carcinoma (HCC) cell lines [2].
3-Methoxy-2-propoxybenzaldehyde A unique chemical available for research from chemical suppliers [3]. Specific biological activity not detailed in search results; provided for comprehensive coverage.

Basic Research Context for gamma-Asarone

The primary research context for a C11H14O3 compound comes from a study on Lepidium sativum (garden cress). Here is an overview of the research workflow and findings:

workflow start Start: L. sativum Seeds ext Successive Solvent Extraction start->ext hex n-Hexane Extract (Potent Fraction) ext->hex gcms GC-MS Analysis hex->gcms id1 Identify 30 Compounds including gamma-Asarone (C11H14O3) gcms->id1 bio Biological Assays id1->bio ass1 Cytotoxicity on HCC Cell Lines (HuH-7, HEPG-2) bio->ass1 ass2 Gene Expression Analysis (EGFR, BCL2, P53, etc.) ass1->ass2 dock Molecular Docking against EGFR and BCL2 ass2->dock concl Conclusion: Potential for HCC Management dock->concl

Experimental workflow for identifying and evaluating C11H14O3 (gamma-Asarone) from Lepidium sativum [2].

Key Findings and Methodologies
  • Extraction and Identification: The n-hexane extract of L. sativum seeds showed the most potent cytotoxic activity against hepatocellular carcinoma (HCC) cell lines (Huh-7 and HepG-2). GC-MS analysis of this extract identified gamma-Asarone, which constituted 0.68% of the total identified mass [2].
  • Mechanism of Action Investigation: The study proposed that the anticancer effect involves the downregulation of genes like EGFR and BCL2, and the upregulation of P53 and BAX. Molecular docking analysis suggested that gamma-Asarone and other major metabolites in the extract could interact with molecular targets like EGFR and BCL2, potentially inhibiting their activity [2].

References

Isobutyl salicylate in fragrance and flavor research

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Primary Applications

Isobutyl salicylate is an organic ester known for its pleasant, sweet, and floral aroma with herbaceous or wintergreen-like nuances [1]. The table below summarizes its core chemical and physical properties.

Property Specification
CAS Registry Number 87-19-4 [2] [1] [3]
Molecular Formula C₁₁H₁₄O₃ [2] [1] [3]
Molecular Weight 194.23 g/mol [2] [1] [3]
Appearance Clear, colorless to pale yellow liquid [2] [1]
Odor Description Sweet, floral, wintergreen-like, herbaceous-green, with orchid or clover nuances [1] [4]
Purity (GC) 98 - 100% [2]
Boiling Point 260 - 262 °C [2]
Refractive Index (n20/D) 1.507 - 1.510 [2]
Density ~1.1 g/cm³ [3]
Solubility Soluble in ethanol, oils; insoluble in water, glycerol [1]

Its primary industrial applications are in the fragrance and flavor sectors:

  • Fragrance Industry: Used in perfumes, lotions, shampoos, and soaps for its scent [2]. It acts as a heart or base note and is stable in soaps and cosmetic formulations [1] [4]. Typical use levels in fragrance compositions range from 1% to 15%, and can be as high as 30% to 50% in fantasy accords like "orchid" or "clover" [1] [4].
  • Flavoring Agent: Used as a synthetic flavoring substance (FEMA 2213) in food products and beer [2] [1].

Potential Therapeutic Applications and Research Protocols

While current research is limited, some studies suggest potential for pharmaceutical development. The following workflow outlines the research journey from initial synthesis to application testing.

G Start Start: Research on this compound Synthesis Synthesis Fischer Esterification Start->Synthesis Charac Chemical Characterization (GC-MS, NMR, IR) Synthesis->Charac App1 Antimicrobial Testing Charac->App1 App2 Anti-inflammatory Testing Charac->App2 App3 Topical Formulation (Skin-conditioning) Charac->App3 Data Data Analysis & Safety Assessment App1->Data App2->Data App3->Data

Antimicrobial Testing Protocol

A study cited in the search results investigated the antibacterial activity of this compound against foodborne pathogens [1].

  • Objective: To evaluate the in vitro antibacterial activity of this compound.
  • Test Organisms: Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria [1].
  • Materials:
    • Pure this compound (≥98%) [2] [1].
    • Bacterial cultures and standard microbiological media (e.g., Mueller-Hinton Agar).
    • Sterile DMSO (for solubilizing the compound, if needed).
  • Methodology:
    • Broth Dilution Method: Prepare serial dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.
    • Inoculation: Standardize the bacterial inoculum to approximately 5 x 10⁵ CFU/mL and add to each well.
    • Incubation: Incubate the plates at 37°C for 18-24 hours.
    • Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth. Confirm the Minimum Bactericidal Concentration (MBC) by sub-culturing from clear wells onto agar plates.
  • Key Considerations: Include appropriate controls (medium only, organism only, solvent control). Each assay should be performed in duplicate or triplicate.
Anti-inflammatory Screening Protocol

Preliminary research suggests this compound and its derivatives may have anti-inflammatory effects [1].

  • Objective: To screen for anti-inflammatory activity using a cell-based model.
  • Cell Model: Macrophage cell lines (e.g., RAW 264.7 murine macrophages).
  • Induction of Inflammation: Lipopolysaccharide (LPS) from Gram-negative bacteria [1].
  • Materials:
    • Macrophage cell line and complete cell culture medium.
    • LPS (e.g., from E. coli).
    • This compound (test compound).
    • Control compounds (e.g., Dexamethasone).
    • ELISA kits for measuring inflammatory markers (e.g., TNF-α, IL-6, PGE2).
  • Methodology:
    • Cell Seeding and Pre-treatment: Seed cells in culture plates and allow to adhere. Pre-treat cells with a range of non-cytotoxic concentrations of this compound for a set period (e.g., 1-2 hours).
    • Inflammation Induction: Stimulate the cells with a predetermined concentration of LPS (e.g., 100 ng/mL) and incubate for an additional 18-24 hours.
    • Analysis: Collect cell culture supernatant. Quantify the secretion of pro-inflammatory cytokines using ELISA.
  • Data Interpretation: Compare the levels of inflammatory markers in treated groups (LPS + compound) against the LPS-only control group. A statistically significant reduction indicates potential anti-inflammatory activity.

Safety and Regulatory Considerations

For any research with potential therapeutic applications, safety is paramount.

  • General Handling: It is a stable compound but should be stored at room temperature in a cool, dry, and dark place [2] [4].
  • Toxicology: A formal dermatologic review is available for its use as a fragrance ingredient [5].
  • Hazard Classification: The compound may be classified with the following warnings [3] [4]:
    • H302: Harmful if swallowed.
    • H400: Very toxic to aquatic life.
    • H411: Toxic to aquatic life with long-lasting effects.
  • Regulatory Status: It is approved for use as a flavoring agent (FEMA 2213) and is compliant with quality standards like FCC (Food Chemicals Codex) [2]. It is also listed in the International Fragrance Association (IFRA) guidelines for safe use in fragrances [3].

Conclusion

This compound presents an interesting compound for research beyond its conventional uses. The provided application notes and protocols offer a foundational framework for scientists, particularly in pharmacology and cosmeceuticals, to explore its antimicrobial and anti-inflammatory potential systematically.

References

Anti-Inflammatory Potential of Isobutyl Salicylate: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Isobutyl salicylate (IBS) is an organic ester of salicylic acid and isobutanol, classified among the alkyl salicylates. With the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol, it is a colorless liquid insoluble in water but soluble in organic solvents and oils [1]. It is commonly used in the cosmetic and fragrance industries due to its floral, herbaceous odor [1]. Recent investigations have expanded its profile beyond these applications, exploring its potential as a anti-inflammatory and antimicrobial agent, positioning it as a candidate for drug repurposing and the development of dual-action therapeutics [2] [3] [1].

The growing interest in salicylate derivatives is driven by the need to manage conditions involving both infection and inflammation, such as musculoskeletal infections and urinary tract infections, while avoiding the complications of polypharmacy [2]. The development of multi-target or dual-action drugs represents a strategic approach to this challenge, and existing compounds like IBS provide a valuable starting point due to their established safety and synthetic accessibility [2] [4].

Proposed Mechanisms of Action

Primary Anti-inflammatory and Antimicrobial Hypotheses

The biological activity of this compound is believed to stem from several interconnected mechanisms, which are typical of salicylate derivatives but require further validation specifically for IBS.

  • Cyclooxygenase (COX) Inhibition: As a salicylate derivative, IBS is hypothesized to inhibit cyclooxygenase (COX-1 and COX-2) enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever [5] [6] [7]. This is the classic mechanism of action for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).
  • Antioxidant Activity: Salicylate derivatives have demonstrated free radical scavenging capacity, which can mitigate oxidative stress—a key interrelated process that exacerbates inflammation [4] [8] [7]. This antioxidant property is considered a possible new pathway for anti-inflammatory activity [8].
  • Enzyme Inhibition in Steroidogenesis: Recent research indicates that alkyl salicylates, including IBS, can inhibit human placental 3β-hydroxysteroid dehydrogenase type 1 (3β-HSD1), a key enzyme in the biosynthesis of steroid hormones like progesterone [3]. This suggests a potential endocrine-disrupting effect or a novel anti-inflammatory pathway unrelated to COX inhibition.
  • Antimicrobial Action: Preliminary studies have noted antibacterial activity of IBS against foodborne pathogens such as Staphylococcus aureus and Escherichia coli [1]. This aligns with the broader investigation of NSAIDs like ibuprofen and aspirin as potential antimicrobial agents [2].

The diagram below illustrates the hypothesized interplay between these mechanisms in a biological context.

G cluster_hypothesis Hypothesized Mechanisms cluster_effects Biological Outcomes IBS This compound (IBS) COX COX Enzyme Inhibition IBS->COX Antioxidant Antioxidant Activity (ROS Scavenging) IBS->Antioxidant HSD 3β-HSD1 Enzyme Inhibition IBS->HSD Antimicrobial Antimicrobial Action IBS->Antimicrobial PG Reduced Prostaglandin Synthesis COX->PG OxStress Reduced Oxidative Stress Antioxidant->OxStress Steroid Altered Steroid Production HSD->Steroid Pathogen Inhibition of Pathogen Growth Antimicrobial->Pathogen Outcome Potential Anti-inflammatory & Anti-infective Effect PG->Outcome OxStress->Outcome Steroid->Outcome Pathogen->Outcome

Figure 1: Hypothesized mechanisms of action for this compound (IBS). IBS is proposed to act through multiple pathways, potentially leading to combined anti-inflammatory and anti-infective outcomes.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency of alkyl salicylates on enzymes like 3β-HSD1 is significantly influenced by the structure of the alkyl chain. Research has shown that the length and branching of the carbon chain in the alcohol moiety affect the compound's IC₅₀ value [3]. For instance, IBS, with its branched four-carbon chain, exhibits an IC₅₀ of 52.28 µM for h3β-HSD1 inhibition, which is more potent than the linear butyl homologue (IC₅₀ = 78.12 µM) but less potent than longer-chain homologues like hexyl salicylate (IC₅₀ = 7.78 µM) [3]. This suggests that lipophilicity and steric factors play a crucial role in binding to the enzyme's active site.

Quantitative Biological Activity Profile

The table below summarizes the known quantitative data regarding the biological activities of this compound.

Table 1: Quantitative Profile of this compound's Biological Activities

Activity Type Experimental Model Key Metric/Result Citation
Enzyme Inhibition Human placental 3β-HSD1 IC₅₀ = 52.28 µM (Mixed-type inhibition) [3]
Enzyme Inhibition Rat placental 3β-HSD4 IC₅₀ = 43.14 µM (Mixed-type inhibition) [3]
Antimicrobial Activity In vitro vs. S. aureus & E. coli Antibacterial effect observed (Specific MIC not available) [1]
Anti-inflammatory Potential LPS-induced macrophages Potential anti-inflammatory effects noted (Data requires confirmation) [1]
Physical Form - Colorless liquid [1]
Solubility - Insoluble in water, glycerol; soluble in organic solvents, oils, ethanol [1]

Detailed Experimental Protocols

Protocol 1: In Vitro Assessment of 3β-HSD1 Inhibition

This protocol is adapted from studies investigating the inhibition of human placental 3β-HSD1 by alkyl salicylates [3].

4.1.1 Materials and Reagents
  • Test Compound: this compound (CAS# 87-19-4, purity >98%)
  • Enzyme Source: Human placental microsomes or recombinant h3β-HSD1 enzyme.
  • Substrate: Pregnenolone (P5)
  • Cofactor: Nicotinamide adenine dinucleotide (NAD⁺)
  • Buffer: Phosphate-buffered saline (PBS), pH 7.2
  • Solvent: Dimethyl sulfoxide (DMSO) for compound dissolution.
  • Detection Method: Materials for measuring progesterone (P4) production (e.g., HPLC or ELISA kit).
4.1.2 Procedure
  • Preparation: Dilute IBS in DMSO to create a concentrated stock solution (e.g., 100 mM). Subsequent serial dilutions should be prepared to cover a concentration range (e.g., 1-100 µM) in the assay buffer. The final DMSO concentration should not exceed 1% (v/v).
  • Reaction Mixture: In a final volume of 1 mL of PBS, combine:
    • Enzyme source (e.g., 50 µg of microsomal protein)
    • NAD⁺ (at a saturating concentration, e.g., 1 mM)
    • Pregnenolone substrate (at a concentration near its Kₘ, e.g., 0.2 µM)
    • IBS at the desired final concentration or vehicle control (DMSO).
  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes) to ensure the reaction is within the linear range.
  • Termination and Analysis: Stop the reaction by placing the tubes on ice or by adding a stopping reagent. Quantify the amount of progesterone produced using a validated method such as HPLC or a commercial ELISA kit.
  • Data Analysis: Calculate the percentage of enzyme activity relative to the vehicle control. Plot inhibition percentage vs. IBS concentration to determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vitro Screening for Anti-inflammatory Activity in Macrophages

This protocol outlines a general approach for evaluating the anti-inflammatory potential of IBS, based on common methods used for NSAIDs and salicylate derivatives [4] [1].

4.2.1 Materials and Reagents
  • Cell Line: Mouse macrophage cell line (e.g., RAW 264.7) or primary mouse-derived peritoneal macrophages.
  • Cell Culture Media: DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin.
  • Inducing Agent: Lipopolysaccharide (LPS) from E. coli.
  • Test Compound: IBS dissolved in DMSO.
  • Assay Kits: Nitric Oxide (NO) detection assay (e.g., Griess reagent) and cell viability assay (e.g., MTT assay).
4.2.2 Procedure
  • Cell Seeding and Culture: Seed macrophages in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
  • Pre-treatment and Stimulation: Pre-treat cells with various concentrations of IBS (e.g., 10-100 µM) or vehicle control for 1-2 hours. Then, stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include controls for no LPS (basal) and LPS-only (inflammatory control).
  • Incubation: Incubate the cells for an additional 18-24 hours.
  • Nitric Oxide Measurement: After incubation, collect the cell culture supernatant. Measure nitrite concentration (a stable metabolite of NO) using the Griess reaction according to the manufacturer's instructions.
  • Cell Viability Assessment (MTT Assay): Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the cells and incubate for 2-4 hours. The viable cells will reduce MTT to purple formazan crystals. Solubilize the crystals with DMSO and measure the absorbance at 570 nm. This ensures that any reduction in NO is not due to compound cytotoxicity.
  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only control, correcting for cell viability.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on standard broth microdilution methods for assessing antimicrobial activity [2] [1].

4.3.1 Materials and Reagents
  • Bacterial Strains: Staphylococcus aureus (e.g., ATCC 25923) and Escherichia coli (e.g., ATCC 25922).
  • Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Compound Dilution: IBS dissolved in DMSO.
  • Sterile 96-well microtiter plates.
4.3.2 Procedure
  • Inoculum Preparation: Adjust the turbidity of overnight bacterial cultures to a 0.5 McFarland standard, then dilute in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the assay well.
  • Compound Serial Dilution: Perform two-fold serial dilutions of IBS in CAMHB across the 96-well plate, typically covering a range from 0 to 512 µg/mL. The final concentration of DMSO should be ≤1%.
  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.
  • Incubation and Reading: Incubate the plate at 37°C for 16-20 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of IBS that completely prevents visible growth.
  • Controls: Include growth control (bacteria without compound), sterility control (media only), and compound sterility control (compound in media without bacteria).

Research Applications and Future Directions

This compound holds potential for several research applications, primarily in the early discovery phase:

  • Lead Compound for Dual-Action Drugs: Its potential combined anti-inflammatory and antimicrobial profile makes it an interesting starting point for developing new therapeutics for mixed etiology diseases, such as musculoskeletal infections or urinary tract infections, where inflammation and infection coexist [2].
  • Chemical Probe for Endocrinology: Its inhibitory effect on 3β-HSD1 suggests it could be used as a tool to study steroid hormone biosynthesis and the role of this enzyme in reproductive biology [3].
  • Model Compound for SAR Studies: As a member of the alkyl salicylate family, IBS can be used to explore the structure-activity relationships critical for optimizing lipophilicity, efficacy, and reducing potential toxicity [4] [3].

The primary research gaps include a lack of in vivo validation of its anti-inflammatory effects, a detailed elucidation of its primary molecular target, and comprehensive toxicological profiling beyond endocrine disruption. Future research should prioritize these areas to fully assess its therapeutic potential.

References

Isobutyl salicylate extraction and separation techniques

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Isobutyl Salicylate for R&D

This compound is an aromatic ester valued for its floral, sweet, and slightly wintergreen-like odor [1] [2]. Its primary applications are in the fragrance, flavor, and cosmetic industries, where it functions as a scent component and a skin-conditioning agent [2]. The following notes detail its key characteristics for scientific professionals.

Chemical and Physical Properties this compound is characterized by the following properties, which are critical for its handling, identification, and use in formulations:

Property Specification / Value Reference / Context
CAS Registry Number 87-19-4 [3] [4] [2]
Molecular Formula C₁₁H₁₄O₃ [2]
Molecular Weight 194.23 g/mol [2]
Physical Form Colorless to pale yellow liquid [2] [5]
Odor Description Soft, floral, creamy, with hints of wintergreen, ylang-ylang, orchid, and leafy tobacco [1]
Boiling Point 263.9 ± 13.0 °C (760 mmHg) [2]
Melting Point -6 °C [2]
Flash Point 103.4 ± 12.6 °C [2]
Density 1.1 ± 0.1 g/cm³ [2]
Refractive Index 1.509 [2]
Purity (Commercial) Typically >98% to >99% [1] [5]

Safety and Regulatory Information Safe handling of this compound is paramount in a laboratory setting. Key safety classifications are listed below.

Aspect Details
GHS Hazard Statements H302 (Harmful if swallowed), H400 (Very toxic to aquatic life), H411 (Toxic to aquatic life with long-lasting effects) [2] [5].
Precautionary Measures Work in a well-ventilated area, wear nitrile gloves and safety glasses to prevent skin and eye contact [1].
Storage Store in a cool, dry, dark place, in containers with tight seals to prevent oxidation. A shelf life of 3-5 years is typical with proper storage [1].

Experimental Protocols

While direct extraction protocols for this compound are not detailed in the available literature, the following sections outline its established synthesis and analytical methods based on common chemical practices and search result information.

Synthesis of this compound

This compound is synthesized industrially via the Fischer esterification of salicylic acid with isobutyl alcohol [2]. The general workflow for this synthesis is as follows:

G Step1 Charge reactor with: - Salicylic Acid - Isobutyl Alcohol - Acid Catalyst (e.g., H₂SO₄) Step2 Reflux with heating (Under dehydrating conditions) Step1->Step2 Step3 Reaction Monitoring (TLC or GC to track completion) Step2->Step3 Step4 Cool Reaction Mixture Step3->Step4 Step5 Purification Step4->Step5 Step5_choice Step5->Step5_choice Step6 Drying & Filtration Step7 Final Product: This compound Step6->Step7 Step5a Liquid-Liquid Workup (Wash with water, NaHCO₃ solution) Step5_choice->Step5a  Common Path Step5b Distillation (Separate from impurities) Step5_choice->Step5b  For Purity Step5a->Step6 Step5b->Step6

  • Title: this compound Synthesis Workflow
  • Detailed Procedure:
    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine salicylic acid with a molar excess of isobutyl alcohol. Add a concentrated acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid [2].
    • Esterification: Heat the mixture to reflux with constant stirring. The reaction typically requires several hours. The use of a Dean-Stark apparatus can be beneficial to remove water formed during the reaction, driving the equilibrium towards ester formation.
    • Reaction Monitoring: Monitor the reaction progress by analytical methods such as thin-layer chromatography (TLC) or gas chromatography (GC) until salicylic acid is no longer detected.
    • Purification:
      • Workup: After cooling, transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with water (to remove the catalyst and alcohol) and a 5% sodium bicarbonate solution (to neutralize any residual acid). Perform a final wash with brine.
      • Distillation: The crude ester can be purified by distillation under reduced pressure to obtain a pure product, boiling point ~267 °C at atmospheric pressure [2].
    • Drying and Final Product: Dry the purified product over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent to obtain the final this compound.
Purification and Separation Techniques

The primary purification technique for the synthesized ester is distillation [2]. For related salicylate esters, crystallization has been explored as a high-purity purification method, which may offer an alternative pathway for researchers.

A patent for purifying methyl salicylate (US1814853A) describes a method using crystallization with a diluent [6]. While not directly confirmed for the isobutyl ester, the principle could be investigated.

  • Protocol Concept: The crude salicylate ester is mixed with a diluent like methanol. The solution is then cooled to a specific temperature to induce the formation of hard, granular crystals of the pure ester, which are easily separated from the impure mother liquor by filtration or centrifuging [6]. The crystals are then washed with a cold diluent and melted to obtain the purified material.

For separating azeotropic mixtures involving similar esters like isobutyl acetate, advanced distillation techniques like extractive distillation or pressure-swing distillation are employed industrially [7]. These are highly specific to the mixture being separated and require rigorous simulation and optimization.

Analytical Characterization Protocols

Routine analysis for identity and purity confirmation can be conducted using the following techniques:

Technique Application Protocol Notes
Gas Chromatography (GC) Purity assessment, quantification. Use a standard non-polar to mid-polar capillary column (e.g., DB-5). Coupling with a Mass Spectrometer (GC-MS) provides definitive identification [2].
Infrared (IR) Spectroscopy Functional group confirmation. Confirm the presence of ester (C=O stretch ~1700-1725 cm⁻¹) and hydroxyl (O-H stretch ~3200-3600 cm⁻¹) groups [2].
Nuclear Magnetic Resonance (NMR) Structural elucidation. ¹H NMR and ¹³C NMR are used to verify the molecular structure. The ortho-disubstituted benzene ring and the isobutyl group give characteristic shifts [2].

Key Considerations for Researchers

  • Azeotrope Handling: Be aware that ester-alcohol mixtures can form azeotropes, making final purification challenging. Literature suggests investigating extractive distillation or pressure-swing distillation if such azeotropes are encountered [7].
  • Solvent Selection for Formulation: this compound is compatible with a wide range of solvents, including ethanol and isopropyl myristate (IPM), for preparing pre-dilutions in lab settings [1].
  • Regulatory Compliance: For product development, adhere to the usage limits and guidelines set by the International Fragrance Association (IFRA) and other relevant regulatory bodies [1] [2].

Reference List

  • Separation of isobutyl alcohol and isobutyl acetate by extractive and pressure-swing distillation. ScienceDirect. 2019.
  • TGSC Information System - this compound. The Good Scents Company.
  • PubChem Compound Summary for CID 6873, this compound. National Center for Biotechnology Information.
  • North America this compound Market Report. LinkedIn.
  • Method of purifying methyl salicylate. Google Patents. US1814853A.
  • This compound: The Complete Guide. Glooshi. 2025.
  • Microwave-assisted butylene glycol extraction. ScienceDirect.
  • This compound [87-19-4] - Chemical Blink. chemBlink.
  • This compound - Fragrance raw material. Hekserij.

Conclusion

References

Application Notes: Preparative Separation of Isobutyl Salicylate Impurities

Author: Smolecule Technical Support Team. Date: February 2026

Isobutyl salicylate (CAS 87-19-4) is an important ester in the fragrance and flavor industries. Its purification from synthetic by-products and degradation impurities is crucial for ensuring product quality, safety, and efficacy, particularly for high-value applications [1]. These notes detail a robust protocol using preparative High-Performance Liquid Chromatography (HPLC), a highly effective technique for isolating and collecting pure compounds from complex mixtures.

Analytical Method as a Foundation for Preparative Separation

An established reverse-phase (RP) HPLC method provides an excellent foundation for scaling up to preparative purification [2] [3]. The core separation logic and mobile phase composition can be directly adapted.

  • Objective: To separate, identify, and collect impurities present in crude this compound.
  • Principle: The method leverages differences in the polarity and hydrophobic interactions between this compound and its impurities. In a reverse-phase system, less polar components elute faster, while more polar ones have longer retention times.
  • Scalability: The analytical method is designed to be scalable, allowing for the isolation of impurities in preparative quantities [2].
Experimental Protocol: Preparative HPLC

2.1 Materials and Equipment

  • Preparative HPLC System: Equipped with a pump, sample injector (with large-volume loop or autosampler), and fraction collector.
  • Preparative Chromatography Column: A large-diameter C18 column (e.g., 20-50 mm internal diameter) with the same stationary phase chemistry as the analytical column (e.g., C18 with low silanol activity) to ensure method transferability [2] [3].
  • Mobile Phase: A mixture of acetonitrile and water. For improved peak shape and separation, 0.1% phosphoric acid is added [2] [4]. Note: For mass spectrometry (MS) compatible applications, use 0.1% formic acid instead of phosphoric acid [2] [3].
  • Solvents: High-purity water, acetonitrile (HPLC grade), and phosphoric acid.
  • Sample: Crude this compound, dissolved in acetonitrile.

2.2 Detailed Stepwise Procedure

  • Mobile Phase Preparation: Prepare a mixture of acetonitrile, water, and phosphoric acid in a ratio of 400:600:2 (v/v/v) [4]. Filter through a 0.45 µm membrane and degas by sonication prior to use.
  • Sample Preparation: Dissolve the crude this compound in acetonitrile to a concentration suitable for loading onto the preparative column. The optimal concentration must be determined experimentally to avoid column overloading.
  • System Equilibration: Pump the mobile phase through the system at the preparative flow rate (e.g., 10-50 mL/min, depending on column dimensions) until a stable baseline is achieved.
  • Chromatographic Run:
    • Inject the prepared sample.
    • Run under isocratic conditions using the mobile phase described above.
    • Set the flow rate and run time based on scaled-up parameters from the analytical method. Monitor the separation at 237 nm [4].
    • Use the fraction collector to automatically collect eluting peaks into separate vials.
  • Fraction Analysis: Analyze the collected fractions using the analytical HPLC method to confirm the identity and purity of the isolated impurities and the main this compound peak.
  • Solvent Removal: Evaporate the mobile phase from the collected fractions under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compounds.

The workflow for the entire preparative separation process is outlined below.

Start Start Preparation MP Prepare Mobile Phase (ACN:Water:H₃PO₄) Filter and Degas Start->MP Sample Dissolve Crude Sample in Acetonitrile MP->Sample Equil Equilibrate HPLC System with Mobile Phase Sample->Equil Inject Inject Sample onto Preparative Column Equil->Inject Run Run Isocratic Method Monitor at 237 nm Inject->Run Collect Collect Eluting Peaks (Fractions) Run->Collect Analyze Analyze Fractions with Analytical HPLC Collect->Analyze Evap Evaporate Solvent from Pure Fractions Analyze->Evap End Obtained Purified Compounds Evap->End

Key Method Parameters and Validation

For a reliable and trustworthy method, specific parameters must be defined and validated. The following table summarizes the core chromatographic conditions and system suitability requirements.

Table 1: Chromatographic Conditions & System Suitability [2] [3] [4]

Parameter Specification Purpose & Rationale
Column Chemistry C18 (e.g., Newcrom R1, Waters Symmetry C18) Reverse-phase separation based on hydrophobicity.
Mobile Phase ACN:Water:H₃PO₄ (400:600:2, v/v/v) Isocratic elution with acid to improve peak shape.
Detection Wavelength 237 nm Optimal detection for salicylate derivatives.
System Suitability Resolution ≥ 2.0 Ensures baseline separation between critical peak pairs.

Validation is essential to confirm the method is suitable for its intended purpose. The following parameters should be assessed, drawing parallels from the validation of acetylsalicylic acid impurity methods [4].

Table 2: Key Method Validation Parameters

Validation Parameter Target Acceptance Criteria Experimental Approach
Linearity Correlation coefficient (r²) ≥ 0.999 Analyze impurity standards across a concentration range (e.g., 0.0005 - 0.040 mg/mL) [4].
Precision (Repeatability) Relative Standard Deviation (%RSD) ≤ 2.0% Multiple injections of the same sample preparation [4].
Accuracy (Recovery) 90 - 110% Spike known amounts of impurity into the sample matrix and measure recovery [4].
Specificity No interference from blank or sample matrix Confirm that the impurity peaks are resolved from the main peak and from each other.

Additional Purification Strategies

While HPLC is highly effective, other classical techniques can be employed as initial purification steps or for specific impurity profiles.

  • Liquid-Liquid Extraction: This can separate acidic or phenolic impurities (like salicylic acid) from the neutral ester. Dissolve the crude product in an organic solvent (e.g., diethyl ether) and wash with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic impurities. The neutral this compound will remain in the organic layer [5].
  • Distillation: Simple or fractional distillation can be effective for removing volatile impurities or solvents with boiling points significantly different from this compound (BP ~267°C) [1]. This is useful as a preliminary clean-up step.
  • Crystallization: Although this compound is a liquid at room temperature (MP: -6°C), related salicylate esters like methyl salicylate can be purified via crystallization at low temperatures [6]. This technique may be adapted by inducing crystallization of solid impurities or the product itself under controlled conditions.

Safety and Handling

This compound requires careful handling. Consult its Safety Data Sheet (SDS) before use. General hazards include [1]:

  • H302: Harmful if swallowed.
  • H315: Causes skin irritation.
  • H319: Causes serious eye irritation.
  • H411: Toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE) such as gloves and safety glasses should be worn. All procedures should be conducted in a well-ventilated fume hood.

Conclusion

The preparative HPLC protocol outlined here, built upon a validated analytical method, provides a reliable pathway for the high-purity separation of this compound from its associated impurities. This process is critical for obtaining materials of sufficient quality for further research, development, and regulatory approval in pharmaceutical and consumer product applications.

References

Comprehensive Application Notes: Coordination Chemistry of Salicylates with Metal Ions in Pharmaceutical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance in Pharmaceutical Development

The coordination chemistry of salicylates with metal ions represents a rapidly advancing frontier in medicinal inorganic chemistry and pharmaceutical development. Salicylic acid and its derivatives, particularly acetylsalicylic acid (aspirin), have been therapeutic staples for over a century as non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic, antipyretic, and antiplatelet properties. Recent advances have demonstrated that complexation of salicylate ligands with various metal ions can significantly enhance their biological activity, improve their safety profile, and introduce novel therapeutic mechanisms not present in the parent organic compounds. These coordination complexes exhibit modified physicochemical properties that can be strategically exploited to address common pharmaceutical challenges such as poor bioavailability, gastrointestinal toxicity, and limited therapeutic scope.

The significance of metal-salicylate coordination extends beyond direct therapeutic applications to include catalytic applications in synthetic chemistry and potential diagnostic uses. Metal-salicylate complexes serve as versatile scaffolds in drug design, allowing researchers to fine-tune electronic properties, lipophilicity, and molecular geometry through careful selection of both the metal center and salicylate derivative. Contemporary research focuses on developing these complexes as targeted therapeutic agents with enhanced specificity for pathological processes involving metalloenzymes or oxidative stress pathways. The table below summarizes key pharmaceutical applications of various metal-salicylate complexes:

Table 1: Pharmaceutical Applications of Metal-Salicylate Complexes

Metal Ion Therapeutic Applications Advantages over Organic Salicylates References
Fe(II)/Fe(III) Anti-inflammatory, Potential antianemic Reduced GI toxicity, Enhanced stability [1]
Zn(II) Anticonvulsant, Anti-inflammatory, Antioxidant Superoxide dismutase mimetic activity [2]
Cu(II) Anti-inflammatory, Catalytic, Antimicrobial SOD activity, Synergistic effects [3]
Mn(II) Antioxidant, Neuroprotective SOD mimetic, Cardiorespiratory modulation [2]
Co(II) Microcirculation enhancement Improved peripheral blood flow [2]
Ni(II) Biological activity modulation Altered pharmacological profile [2]

Fundamental Coordination Chemistry

Salicylate Structure and Metal-Binding Motifs

Salicylic acid (2-hydroxybenzoic acid) possesses two primary functional groups that participate in metal coordination: the carboxylic acid group (-COOH) at the C1 position and the phenolic hydroxyl group (-OH) at the ortho (C2) position. This ortho relationship between functional groups creates a chelate effect that stabilizes metal complexes through five- or six-membered ring formation. The deprotonated form of salicylic acid (salicylate) can coordinate to metal ions through several distinct binding modes, with the specific coordination geometry influenced by factors including metal ion characteristics, reaction conditions, and the presence of additional ligands.

The versatile coordination behavior of salicylate anions enables the formation of complexes with diverse nuclearities (mononuclear, dinuclear, polynuclear) and dimensionalities. The carboxylic acid group can exhibit multiple coordination modes including monodentate, bidentate chelating, and bridging configurations, while the phenolic oxygen typically coordinates in a monodentate fashion, though it can also participate in bridging arrangements in polynuclear complexes. The table below summarizes the common coordination modes observed in metal-salicylate complexes:

Table 2: Common Coordination Modes in Metal-Salicylate Complexes

Coordination Mode Structural Features Common Metal Ions Typical Applications
O,O'-bidentate chelate Six-membered chelate ring via carboxylic oxygen and phenolic oxygen Fe(III), Cu(II), Zn(II) Pharmaceutical applications
Bridging bidentate Carboxylate bridges between metal centers Mn(II), Co(II), Ni(II) Polynuclear complexes, Materials science
Monodentate carboxylic Coordination through single carboxylic oxygen Alkali metals, With ancillary ligands Precursor to more complex structures
Mixed-mode Combination of chelating and bridging Various 3d metals Extended structures, MOFs
Coordination Diagram

The following diagram illustrates the primary coordination modes of salicylate ligands with metal ions, showing both the common binding motifs and the resulting complex structures:

G Salicylate Salicylate O,O'-Chelate O,O'-Chelate Salicylate->O,O'-Chelate Bidentate Bridging Bridging Salicylate->Bridging Multidentate Monodentate Monodentate Salicylate->Monodentate Single Site Metal Metal Metal->O,O'-Chelate Metal->Bridging Metal->Monodentate Mononuclear Mononuclear O,O'-Chelate->Mononuclear Forms Polynuclear Polynuclear Bridging->Polynuclear Forms With Ancillary\nLigands With Ancillary Ligands Monodentate->With Ancillary\nLigands Requires

Diagram 1: Salicylate Coordination Modes (65 characters)

Experimental Protocols

Synthesis of Metal-Salicylate Complexes
3.1.1 Direct Reaction Protocol Using Acetylsalicylic Acid

This protocol describes the synthesis of Mn(II), Co(II), Ni(II), and Zn(II) salicylate complexes through the direct reaction of metal acetates with acetylsalicylic acid, adapted from established procedures with modifications for improved reproducibility [2]. The method produces pure salicylate complexes after hydrolysis of the initial acetylsalicylate products, suitable for pharmaceutical applications and biological testing.

Materials:

  • Metal acetate salts (Mn(CH₃COO)₂·4H₂O, Co(CH₃COO)₂·4H₂O, Ni(CH₃COO)₂·4H₂O, or Zn(CH₃COO)₂·2H₂O)
  • Acetylsalicylic acid (pharmaceutical grade)
  • Deionized water (HPLC grade)
  • Ethanol (absolute, 99.9%)
  • Diethyl ether (anhydrous)

Equipment:

  • Round-bottom flask (250 mL)
  • Magnetic stirrer with heating capability
  • Reflux condenser
  • Buchner funnel with filter paper
  • Vacuum desiccator
  • Hotplate stirrer
  • crystallization dishes

Procedure:

  • Reaction Mixture Preparation: Dissolve 10 mmol of metal acetate and 20 mmol of acetylsalicylic acid in 100 mL of deionized water in a 250 mL round-bottom flask.
  • Reaction Process: Heat the mixture at 60°C with continuous stirring for 4 hours using a magnetic stirrer with reflux condensation to prevent solvent evaporation.
  • Initial Crystallization: Allow the solution to cool slowly to room temperature, then further cool to 4°C for 12 hours to promote crystallization of the crude product.
  • Hydrolysis and Purification: Collect the crystals by vacuum filtration and recrystallize from hot deionized water (80°C) to hydrolyze the acetyl group. This step requires 24 hours for complete hydrolysis to salicylate complexes.
  • Product Isolation: Filter the purified crystals, wash with 10 mL of cold ethanol followed by 10 mL of diethyl ether, and dry under vacuum (10⁻² mmHg) for 6 hours.

Critical Parameters:

  • Maintain precise temperature control during both reaction and crystallization steps
  • Ensure complete hydrolysis during recrystallization by monitoring reaction time
  • Use freshly prepared acetylsalicylic acid solutions to prevent decomposition
  • Conduct all procedures under inert atmosphere when working with oxidation-sensitive metals
3.1.2 Copper(II)/Salicylic Acid Complex for Catalytic Applications

This protocol describes the preparation of a copper(II)/salicylic acid complex optimized for catalytic applications in Sonogashira-type cross-coupling reactions [3]. The complex exhibits high catalytic efficiency under mild conditions and represents a cost-effective alternative to traditional palladium-based catalysts.

Materials:

  • Copper(II) chloride (CuCl₂, 99.99%)
  • Salicylic acid (99.5%)
  • Cesium carbonate (Cs₂CO₃, 99.9%)
  • Dimethylformamide (DMF, anhydrous)
  • Terminal alkynes (various)
  • Haloarenes (various)

Equipment:

  • Schlenk flask (100 mL)
  • Magnetic stirrer
  • Oil bath with temperature control
  • Inert atmosphere glove box
  • Centrifuge
  • Vacuum line

Procedure:

  • Catalyst Preparation: Combine CuCl₂ (0.2 mmol) and salicylic acid (0.2 mmol) in 10 mL anhydrous DMF in a Schlenk flask under nitrogen atmosphere.
  • Complex Formation: Stir the mixture at 25°C for 30 minutes until a homogeneous green solution forms, indicating complex formation.
  • Reaction Setup: Add Cs₂CO₃ (2.0 mmol), haloarene (1.0 mmol), and terminal alkyne (1.2 mmol) to the reaction mixture.
  • Cross-Coupling Reaction: Heat the reaction mixture at 130°C for 36 hours with continuous stirring.
  • Reaction Monitoring: Monitor reaction progress by TLC analysis at 6-hour intervals.
  • Product Isolation: Cool the mixture to room temperature, pour into ice water, and extract with ethyl acetate (3 × 20 mL).
  • Purification: Purify the crude product by column chromatography on silica gel using hexane/ethyl acetate (9:1) as eluent.

Critical Parameters:

  • Maintain strict anhydrous conditions throughout the procedure
  • Use freshly distilled DMF to prevent catalyst deactivation
  • Optimize reaction time based on substrate reactivity
  • Control temperature precisely during the cross-coupling step
Characterization Techniques for Metal-Salicylate Complexes

Comprehensive characterization of metal-salicylate complexes is essential for establishing structure-activity relationships and ensuring batch-to-batch reproducibility in pharmaceutical applications. The following table summarizes key characterization methods and their specific applications in analyzing metal-salicylate complexes:

Table 3: Characterization Techniques for Metal-Salicylate Complexes

Technique Information Obtained Experimental Conditions References
X-ray Crystallography Molecular structure, Coordination geometry, Bond lengths Single crystal, 100-293K [2] [4]
FT-IR Spectroscopy Coordination mode (Δν between asym and sym COO⁻ vib) KBr pellets, 4000-400 cm⁻¹ [2]
Elemental Analysis Composition purity, C,H,N,Metal content Perkin-Elmer 240C analyzer [2]
ESI-Mass Spectrometry Molecular mass, Complex stability in solution Electrospray ionization [2]
Thermal Analysis Decomposition patterns, Hydration state TGA/DSC, 25-800°C, N₂ atmosphere [2]
X-ray Powder Diffraction Phase purity, Crystallinity Cu Kα radiation, 5-50° 2θ [2]

Biological Activity and Pharmaceutical Applications

Enhanced Therapeutic Properties

Metal-salicylate complexes demonstrate significantly improved biological activities compared to their parent organic compounds, making them attractive candidates for pharmaceutical development. These complexes often exhibit reduced side effects, enhanced potency, and novel mechanisms of action that can be exploited for therapeutic advantage. The biological activity of these complexes stems from both the intrinsic properties of the metal center and the modified physicochemical characteristics imparted by coordination.

Recent studies have systematically evaluated the biological profiles of various metal-salicylate complexes, revealing distinct structure-activity relationships. The table below summarizes key biological findings for representative metal-salicylate complexes:

Table 4: Biological Activities of Metal-Salicylate Complexes

Complex Biological Activity Proposed Mechanism Advantages over Salicylates References
Zn(II) salicylate Anticonvulsant, Antioxidant SOD mimetic activity, Modulation of neurotransmitter systems Reduced neurotoxicity, Enhanced antioxidant protection [2]
Mn(II) salicylate Antioxidant, Cardiorespiratory modulation Superoxide scavenging, Modulation of vascular tone Improved microcirculation, Neuroprotective effects [2]
Fe(II/III) salicylate Anti-inflammatory, Potential antianemic Altered redox cycling, Reduced oxidative damage Reduced gastrointestinal toxicity, Improved iron bioavailability [1]
Cu(II) salicylate Anti-inflammatory, Antimicrobial SOD activity, Synergistic metal-ligand effects Enhanced potency at lower doses [3]
Co(II) salicylate Microcirculation enhancement Vasodilation, Improved peripheral blood flow Novel application not seen with salicylates alone [2]
Metal-Binding Isosteres in Drug Design

The development of metal-binding isosteres (MBIs) represents an innovative approach to optimizing salicylate-based metalloenzyme inhibitors [4]. Traditional salicylate metal-binding pharmacophores (MBPs) often suffer from poor membrane permeability and challenging solubility profiles, limiting their pharmaceutical utility. Strategic replacement of the carboxylic acid and/or hydroxyl groups with appropriate isosteres can maintain metal-binding capacity while improving drug-like properties.

Experimental Protocol: Salicylate MBIs Library Synthesis

Objective: Prepare a library of salicylate metal-binding isosteres for evaluation as metalloenzyme inhibitors.

Procedure:

  • Carboxylic Acid Isostere Incorporation: Replace the carboxylic acid moiety with hydroxamic acid esters, tetrazoles, oxetanes, methyl esters, pyrimidines, or benzothiazoles using standard functional group interconversion protocols.
  • Hydroxyl Group Isostere Incorporation: Replace the hydroxyl group with sulfonamides, carbamates, imidazoles, or triazoles through established synthetic methods.
  • Characterization: Confirm structures of all MBIs using NMR, mass spectrometry, and X-ray crystallography of model [(TpPh,Me)Zn(MBI)] complexes.
  • Biological Evaluation: Screen MBIs for inhibitory activity against target metalloenzymes (e.g., human glyoxalase I, matrix metalloproteinase-3, influenza H1N1 endonuclease).

Critical Parameters:

  • Monitor metal-binding modes changes introduced by isosteric replacement
  • Evaluate physicochemical properties (log P, solubility, permeability)
  • Assess metalloenzyme inhibition potency and selectivity

Catalytic Applications

Metal-salicylate complexes have found important applications as efficient catalysts in synthetic organic chemistry, offering economical and environmentally friendly alternatives to traditional catalytic systems. The copper(II)/salicylic acid complex has been particularly valuable in Sonogashira-type cross-coupling reactions, enabling the formation of C(sp)-C(sp²) bonds under mild conditions with excellent functional group tolerance [3].

Experimental Protocol: Sonogashira-Type Cross-Coupling Using Cu(II)/Salicylic Acid Catalyst

Reaction Setup:

  • Catalyst System: CuCl₂ (20 mol%)/salicylic acid (20 mol%)
  • Base: Cs₂CO₃ (2.0 equiv)
  • Solvent: DMF (anhydrous)
  • Temperature: 130°C
  • Atmosphere: Air (no special inert conditions required)
  • Reaction Time: 36 hours

Substrate Scope:

  • Aryl Halides: Iodoarenes with electron-withdrawing and electron-donating groups
  • Heteroaryl Halides: Iodoheteroarenes (pyridine, thiophene derivatives)
  • Terminal Alkynes: Aromatic and aliphatic alkynes

Performance Characteristics:

  • Yields: 75-95% for aryl iodides
  • Functional Group Tolerance: Methoxy, nitro, cyano, ester, amino groups
  • Advantages: Inexpensive catalyst system, simple experimental setup, no phosphine ligands required

Conclusion and Future Perspectives

The coordination chemistry of salicylates with metal ions continues to offer exciting opportunities for pharmaceutical development and catalytic applications. The strategic complexation of salicylate ligands with biologically relevant metal ions can yield compounds with enhanced therapeutic properties, reduced side effects, and novel mechanisms of action. The development of metal-binding isosteres further expands the chemical space available for drug design, enabling optimization of physicochemical properties while maintaining target engagement.

Future research directions should focus on elucidating the detailed molecular mechanisms underlying the biological activities of metal-salicylate complexes, exploring their potential in combination therapies, and developing targeted delivery systems to further enhance their therapeutic index. Additionally, the application of these complexes in catalytic chemistry continues to evolve, with opportunities for developing more sustainable synthetic methodologies. As our understanding of structure-activity relationships in metal-salicylate complexes deepens, so too will our ability to harness their full potential in pharmaceutical and chemical applications.

References

optimizing Isobutyl salicylate synthesis yield

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Synthesis Foundation

Isobutyl salicylate is an ester formed from salicylic acid and isobutanol. The table below summarizes its key identifiers and physical properties [1] [2] [3].

Property Value / Description
CAS Number 87-19-4 [1] [2] [3]
Molecular Formula C₁₁H₁₄O₃ [1] [2]
Molecular Weight 194.23 g/mol [1] [2]
Appearance Colorless to light yellow liquid; can also be a white flake solid [1] [3]
Odor Orchid, clove, herbal, wintergreen-like [3]
Boiling Point 260-267 °C [1] [3]
Melting Point -5.9 °C (liquid) to 5.9 °C (solid) [1] [3]
Density 1.064 g/mL at 25 °C [3]
Refractive Index n20/D 1.509 [3]

The core synthesis is a classic Fischer esterification reaction between salicylic acid and isobutanol, typically catalyzed by a strong acid like sulfuric acid [4] [3]. The following diagram illustrates this fundamental reaction pathway and the general experimental workflow.

IsobutylSalicylateSynthesis This compound Synthesis and Workflow SA Salicylic Acid Reaction Esterification Reaction (Heated under reflux) SA->Reaction Isobutanol Isobutanol Isobutanol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction IBS This compound (Crude Product) Reaction->IBS WorkflowStart Reaction Setup Step1 1. Combine reactants and catalyst WorkflowStart->Step1 Step2 2. Heat under reflux for several hours Step1->Step2 Step3 3. Purify crude product (Neutralization, Washing, Drying) Step2->Step3 Step4 4. Final purification (Distillation or Recrystallization) Step3->Step4

Troubleshooting Guide & FAQs

Based on general principles of esterification and the properties of the compounds involved, here is a guide to common issues and optimization strategies you might encounter.

Frequently Asked Questions
  • Q1: What is the primary industrial method for producing this compound?

    • A: The standard method is the direct esterification of salicylic acid with isobutyl alcohol, facilitated by an acid catalyst [3].
  • Q2: Why is an acid catalyst used, and what are common choices?

    • A: The acid catalyst (e.g., concentrated sulfuric acid) protonates the carbonyl group of salicylic acid, making it more electrophilic and significantly increasing the reaction rate toward nucleophilic attack by isobutanol.
  • Q3: How can I monitor the reaction progress?

    • A: Common laboratory methods include Thin-Layer Chromatography (TLC) to spot the disappearance of salicylic acid, or tracking the amount of water produced as a byproduct.
Troubleshooting Common Problems

| Problem | Possible Causes | Suggested Solutions | | :--- | :--- | :--- | | Low Product Yield |

  • Incomplete reaction.
  • Reversible reaction equilibrium.
  • Loss of product during purification.
|
  • Increase catalyst amount.
  • Use excess alcohol to shift equilibrium toward products.
  • Remove water byproduct using a Dean-Stark trap.
  • Ensure complete reaction time under reflux.
| | Product Purity Issues |
  • Unreacted starting materials.
  • Acidic catalyst residue.
  • Formation of side products.
|
  • Wash organic layer with sodium bicarbonate to remove residual salicylic acid.
  • Wash with water to remove catalyst and other polar impurities.
  • Purify via distillation (for liquid) under reduced pressure or recrystallization (for solid).
| | Formation of Undesired Side Products |
  • Dehydration of isobutanol to alkenes.
  • Degradation of salicylic acid under harsh conditions.
|
  • Control reaction temperature carefully; avoid excessive heat.
  • Ensure the acid catalyst concentration is not too high.
|

Experimental Protocol: Standard Esterification

This is a generalized protocol for the synthesis of this compound, which you can use as a baseline for your optimization experiments [4] [3].

1. Reaction Setup:

  • In a round-bottom flask, combine salicylic acid (13.8 g, 0.1 mol), isobutanol (11.1 g, 0.15 mol), and concentrated sulfuric acid (1-2 mL) as a catalyst.
  • Add a magnetic stir bar and attach a reflux condenser. To drive the reaction to completion, fit the condenser with a Dean-Stark apparatus to collect the water byproduct.

2. Running the Reaction:

  • Heat the mixture with stirring in an oil bath at 120-130°C for 4-6 hours.
  • Monitor the reaction by the volume of water collected in the Dean-Stark trap.

3. Work-up and Purification:

  • After cooling, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
    • Water (2 x 30 mL) to remove most of the acid catalyst.
    • 5% Sodium Bicarbonate solution (2 x 30 mL) to neutralize and remove residual salicylic acid. Caution: CO₂ gas will be released.
    • Brine (Saturated NaCl solution, 1 x 30 mL) to remove residual water.
  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for 15-20 minutes, then filter.

4. Final Purification:

  • The product can be purified by distillation under reduced pressure. Collect the fraction boiling at around 150-155°C at 20 mmHg [3]. Alternatively, it can be recrystallized to obtain a solid flake form [1].

Key Optimization Strategies

To systematically improve your yield, consider focusing on these parameters, using the general protocol above as your control:

  • Le Chatelier's Principle: Using an excess of isobutanol (e.g., 1.5 - 2.0 equivalents) or continuously removing water with a Dean-Stark trap will shift the equilibrium toward the product, increasing yield.
  • Catalyst Screening: While sulfuric acid is standard, you could explore other acid catalysts like p-toluenesulfonic acid (p-TsOH), which can sometimes offer milder conditions and fewer side reactions.
  • Temperature and Time Profiling: Systemically vary the reaction temperature and duration to find the optimal balance between high conversion and minimal decomposition.
  • Advanced Techniques: For high-purity requirements, consider final purification via short-path distillation or pre-purification using column chromatography on a silica gel stationary phase.

References

catalyst selection for Isobutyl salicylate esterification

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst Comparison Table

The choice of catalyst is critical for the efficiency and practicality of your synthesis. The table below summarizes the key characteristics of different catalysts for isbutyl salicylate esterification.

Catalyst Type Example Typical Yield Key Advantages Key Disadvantages
Mineral Acid Concentrated H₂SO₄ [1] [2] High (model reactions) High efficiency, widely available [2] Severe equipment corrosion, requires neutralization, "three-waste" pollution, can degrade sensitive reactants affecting aroma [3]
Weak Acid Boric Acid (H₃BO₃) [3] 90-95% [3] Mild reaction conditions, minimal equipment corrosion, avoids reactant destruction, simple post-processing, reduces environmental pollution [3] ---
Solid Acid (Clay) Acid-activated Ngbo Clay [4] >99% (under optimized RSM conditions) [4] Heterogeneous (easier separation and potential reuse), can be optimized for high efficiency [4] Requires preparation and activation [4]
Solid Acid (Resin) Amberlyst series [5] High (for other esters) Heterogeneous catalyst [5] Not specifically documented for isobutyl salicylate in results

Detailed Experimental Protocol

Here is a reliable lab-scale procedure for synthesizing this compound using a boric acid catalyst, adapted from a patent [3].

Objective: To synthesize this compound via an acid-catalyzed esterification reaction between salicylic acid and isobutanol.

Reaction Equation: C₇H₆O₃ (Salicylic Acid) + C₄H₁₀O (Isobutanol) → C₁₁H₁₄O₃ (this compound) + H₂O [6] [7]

Materials & Equipment:

  • Reactants: Salicylic acid, Isobutanol (isobutyl alcohol)
  • Catalyst: Boric acid (H₃BO₃)
  • Lab Glassware: 3-necked round-bottom flask
  • Equipment: Reflux condenser, water separator (e.g., Dean-Stark trap), thermometer, heating mantle with automatic temperature regulator, vacuum distillation setup

Step-by-Step Procedure:

  • Setup: Assemble the reactor in a fume hood. Fit the 3-necked flask with the reflux condenser, water separator, and thermometer.
  • Charge Reactants: In the flask, combine 138 g (1.0 mol) of salicylic acid, 170 g (~2.3 mol) of isobutanol, and 6 g (~1% w/w) of boric acid catalyst [3].
  • Reflux Dehydration: Heat the reaction mixture with refluxing. The optimal temperature range is typically between 120°C and 170°C [3]. The reaction time can be 5 to 10 hours [3]. Monitor the water separator; the reaction is complete when no more water is collected.
  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
  • Washing: Wash the crude reaction mixture to remove unreacted salicylic acid, which can be recovered and reused [3].
  • Purification: Purify the crude ester by vacuum fractionation (distillation under reduced pressure) to obtain a high-purity product [3].

Expected Results: Using this method, you can expect a yield of approximately 95%. The product should have an ester content of over 99% and characteristic properties such as a refractive index (n²⁰) of 1.5055 and a density (d²⁵) of 1.048 [3].

Troubleshooting FAQs

Q1: Our reaction yield is consistently low. What are the main factors we should optimize? Low yield in esterification is often an equilibrium issue. Focus on these key parameters:

  • Water Removal: Ensure your water separator is functioning correctly. The continuous removal of water shifts the equilibrium toward ester formation [3] [2].
  • Molar Ratio: Use an excess of isobutanol. A typical recommended mole ratio of acid to alcohol is 1:1.2 to 1:3 [3].
  • Catalyst Loading: Verify the amount of catalyst used. The boric acid add-on is typically 1-10% of the salicylic acid weight [3].
  • Temperature and Time: Ensure the reaction mixture is maintained within the 120-170°C range for a sufficient time (5-10 hours) [3].

Q2: We want to explore a heterogeneous catalyst for easier recycling. What is a modern approach to optimizing such a system? For solid catalysts like acid-activated clays, Response Surface Methodology (RSM) is a powerful statistical tool for optimization [4].

  • What it is: RSM is a collection of mathematical techniques that lets you model and analyze multiple process variables simultaneously to find optimal conditions.
  • What to optimize: You can model the effects and interactions of temperature, reaction time, catalyst weight, and reactant molar ratio on your conversion yield [4].
  • Benefit: This approach can achieve very high conversion (>99%) with fewer experiments than the traditional "one-variable-at-a-time" approach [4].

Q3: The product has an off-odor or poor color. How can this be improved? This is a common issue when using strong mineral acids like sulfuric acid, which can degrade sensitive reactants [3].

  • Catalyst Switch: Transition to a milder catalyst like boric acid, which is less corrosive and avoids side reactions that generate impurities [3].
  • Purification: Ensure the final vacuum distillation step is performed effectively to separate the pure ester from any colored or odorous side products [3].

Reaction Mechanism Workflow

The following diagram illustrates the widely accepted mechanism for acid-catalyzed esterification, which proceeds through a protonation-nucleophilic attack-elimination sequence.

G cluster_1 Activation cluster_2 Nucleophilic Attack & Elimination Start Start: Reaction Mixture (Carboxylic Acid + Alcohol + Acid Catalyst) Step1 Step 1: Protonation Acid catalyst protonates the carbonyl oxygen Start->Step1 Step2 Step 2: Resonance Positive charge is delocalized, making the carbon highly electrophilic Step1->Step2 Step3 Step 3: Nucleophilic Attack Alcohol oxygen attacks the electrophilic carbon Step2->Step3 Step4 Step 4: Proton Transfer A proton is transferred between oxygen atoms Step3->Step4 Step5 Step 5: Elimination A water molecule is eliminated Step4->Step5 Step6 Step 6: Deprotonation Loss of a proton regenerates the catalyst and forms the Ester Step5->Step6 End End: Products (Ester + Water) Catalyst Regenerated Step6->End

References

Technical Support Center: Water Removal in Esterification

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses the common challenge of water management in the production of Isobutyl salicylate, an ester widely used in fragrances. The synthesis from salicylic acid and isobutanol is an equilibrium-controlled reaction, and effective water removal is crucial for achieving high yield [1].

1. Why is water removal so important in this production process? The synthesis of this compound is an esterification reaction between salicylic acid and isobutanol. This is a reversible reaction, and the presence of the product, water, can shift the equilibrium backwards, limiting the formation of the desired ester. Removing water as it forms drives the reaction toward completion, significantly increasing the final yield and purity of this compound.

2. What are the established methods for water removal? Several techniques can be employed, often in combination:

  • Azeotropic Distillation: This is the most common method. An entrainer solvent (e.g., toluene or cyclohexane) is added to the reaction mixture. This solvent forms a low-boiling azeotrope with water, allowing for their simultaneous removal by distillation. The water can then be separated from the solvent in a Dean-Stark apparatus, and the dry solvent can be returned to the reaction vessel.
  • Molecular Sieves: These are synthetic zeolites with pores of precise diameter. 3Å or 4Å molecular sieves can be added directly to the reaction mixture to selectively adsorb water. They are highly effective but may require filtration for removal post-reaction and can be regenerated by heating.
  • Desiccants: Solid desiccants like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can be used, typically after the main reaction is complete, to remove trace amounts of water from the organic phase during work-up.

Properties of the Key Reactant: Salicylic Acid

Understanding the properties of your starting material is key to process design. Salicylic acid's adsorption behavior is highly dependent on the pH of its environment, which can inform purification and handling steps before and after the esterification reaction [2].

Table 1: Adsorption Isotherm Parameters for Salicylic Acid on XDA-200 Resin at Different pH Levels [2]

pH Langmuir Model qₘ (mmol/g) Langmuir Model kₗ (L/mol) Correlation Coefficient (R²)
2.0 1.49 470.89 0.985
3.0 1.32 413.90 0.988
3.5 1.02 410.97 0.993
4.0 0.72 389.47 0.985
5.0 0.29 256.07 0.976
  • Interpretation of Data: The data shows that the adsorption capacity (qₘ) and affinity (kₗ) of salicylic acid for a weakly polar resin are highest in acidic conditions (low pH). This occurs because at low pH, salicylic acid exists predominantly in its non-ionic, undissociated form, making it more favorable for adsorption onto the resin [2].
  • Practical Implication: This principle can be applied to the purification of the final product or the recovery of unreacted starting material. After synthesis, you can acidify the aqueous waste streams and use an appropriate resin to adsorb residual salicylic acid, thereby reducing waste and improving process efficiency.

Experimental Workflow for Process Optimization

The following diagram outlines a systematic workflow for implementing and troubleshooting water removal in your experimental setup.

Start Start: Esterification Setup Step1 Select Water Removal Method Start->Step1 Step2 Set Up Reaction & Apparatus Step1->Step2 Step3 Monitor Reaction Progress Step2->Step3 Step4 Confirm Completion Step3->Step4 Step5 Work-up & Purification Step4->Step5 LowYield Low Yield? Step4:e->LowYield:w  No End Analyze Product Yield/Purity Step5->End A1 Check for Leaks (Dean-Stark) LowYield->A1 Yes A2 Verify Sieve Activation (if used) A1->A2 Re-optimize A3 Consider Alternative Entrainer Solvent A2->A3 Re-optimize A4 Extend Reaction Time/ Increase Temperature A3->A4 Re-optimize A4->Step2 Re-optimize

Figure 1: Workflow for troubleshooting water removal in esterification

Frequently Asked Questions (FAQs)

Q1: What is a good entrainer solvent to use for the azeotropic removal of water? Toluene and cyclohexane are excellent choices. They form well-defined azeotropes with water, are immiscible with water upon condensation (allowing for easy separation in a Dean-Stark trap), and have boiling points that are compatible with the typical esterification reaction temperature range.

Q2: My reaction yield is still low after removing water. What could be the issue?

  • Insufficient Catalyst: Ensure an adequate amount of acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is present.
  • Side Reactions: At high temperatures, isobutanol can dehydrate to form isobutene, or the ester can undergo transesterification. Optimize the reaction temperature and time.
  • Incomplete Mixing: Ensure efficient agitation to allow the aqueous and organic phases to interact properly, especially in a biphasic system.

Q3: How can I monitor the progress of the reaction and water removal?

  • Analytical Chemistry: Use Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of salicylic acid and the formation of this compound.
  • Water Collection: The most straightforward method is to monitor the volume of water collected in the Dean-Stark trap. When water ceases to collect, the reaction is likely complete.

References

Physical & Chemical Properties of Isobutyl Salicylate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental properties of Isobutyl Salicylate crucial for experimental design.

Property Value / Description Source
CAS Registry Number 87-19-4 [1] [2] [3]
Molecular Formula C11H14O3 [1] [2] [3]
Molecular Weight 194.23 g/mol [1] [2] [3]
Boiling Point 267 °C (lit.) [1] [2]
Melting Point 5.9 °C [1] [2]
Flash Point 230 °F (110 °C) [1] [2]
Density 1.064 g/mL at 25 °C [1] [2]
Refractive Index n20/D 1.509 (lit.) [1]
Water Solubility Insoluble (19.5 mg/L at 20°C) [1] [2] [3]
Solubility in Other Solvents Soluble in organic solvents, oils; insoluble in glycerol [1] [3]. Specific mentions of solubility in ethanol, most non-volatile oils, and mineral oil; few in propylene glycol [3].
LogP (Partition Coefficient) 4.09 (at 21.9°C) [2]
Vapor Pressure 0.00613 mmHg at 25°C [3]
Appearance Colorless to pale yellow clear liquid [1] [3]
Odor Typically described as clover, herbal, orchid, floral, or wintergreen-like [2] [3]. "Hay-like, light fresh floral" with a metallic background common to salicylates [4] [3].

Frequently Asked Questions (FAQs)

Q1: What are the primary safety considerations when handling this compound? A1: Key safety information from the search results includes:

  • Health Hazards: Harmful if swallowed (H302) [2] [4] [5]. May cause skin irritation (H315) and serious eye irritation (H319) [2] [5].
  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects (H400, H411) [4] [5].
  • Handling: Avoid breathing vapors or dust and avoid contact with skin and eyes [6]. Use personal protective equipment and ensure adequate ventilation [6].
  • Storage: Keep the container tightly closed in a cool, dry, and well-ventilated place [4] [6].

Q2: In which types of reactions is this compound commonly used as a reactant? A2: The search results indicate that this compound is used as a reactant in boron(III)-catalyzed esterifications and amidations of carboxylic acids and in the Ritter addition reaction [1] [3]. This suggests its utility in synthetic organic chemistry, particularly in reactions catalyzed by Lewis acids.

Q3: What is the typical purity of commercially available this compound, and are there specific grades? A3: Commercial this compound typically has a high purity, often at least 98% [4] [3] or >99.0% (GC) [2]. It is also available in grades that meet FCC (Food Chemicals Codex) specifications, indicating its suitability for use in flavors [2] [6].


Troubleshooting Common Experimental Issues

Issue 1: Poor Solubility or Phase Separation in Aqueous Systems

  • Problem: Your reaction mixture or formulation contains water, leading to the separation of this compound.
  • Explanation: this compound is inherently insoluble in water [1] [2] [3]. Its relatively high logP value of 4.09 [2] confirms its hydrophobic nature.
  • Solution:
    • Switch to Organic Solvents: Use solvents in which it is known to be soluble, such as ethanol, mineral oil, or other common organic solvents [1] [3].
    • Use a Coupling Agent: For reactions involving both water-soluble and oil-soluble components, consider using a surfactant or co-solvent (like propylene glycol, though check solubility) to achieve a homogeneous mixture.
    • Optimize Mixing: Ensure vigorous stirring or shaking to create a fine emulsion if a temporary dispersion is acceptable.

Issue 2: Low Yield or Slow Reaction Kinetics in Esterification/Amidation

  • Problem: When using this compound as a reactant, the desired transformation proceeds slowly or with low conversion.
  • Explanation: The ester group in this compound itself can be involved in reactions. The searches specifically mention its use in boron(III)-catalyzed processes [1] [3].
  • Solution:
    • Employ a Lewis Acid Catalyst: Follow the literature precedent and use a Boron(III)-based catalyst (e.g., Boric acid, Boron trifluoride etherate) to activate the system and facilitate the reaction [1] [3].
    • Optimize Reaction Conditions: Ensure the reaction temperature is sufficiently high (consider the boiling point of 267°C [1] for high-temperature reactions) and that water is effectively removed from the reaction system to drive equilibrium-controlled reactions like esterification to completion.

Issue 3: Unintended Odor Contamination in Final Product

  • Problem: The final product retains the characteristic floral/wintergreen odor of this compound, which is undesirable for the application.
  • Explanation: this compound has a strong and persistent odor [4] [3], which can be difficult to remove completely.
  • Solution:
    • Purification: Implement a thorough purification step post-reaction, such as column chromatography or recrystallization, to separate the reacted product from any residual starting material.
    • Containment: Perform reactions and handle the compound in a well-sealed fume hood to prevent vapors from contaminating the lab environment or other experiments.

Experimental Protocol Overview

The search results do not provide a full, step-by-step synthetic procedure but do offer key insights for designing one.

  • Key Reaction: Boron(III)-Catalyzed Esterification/Amidation [1] [3].
  • Typical Reactant: this compound.
  • General Workflow: The diagram below outlines the logical flow for planning an experiment using this compound, incorporating solvent selection and reaction setup based on the gathered data.

Experimental Workflow for this compound start Define Reaction Goal step1 Assess Aqueous Solubility (Water Insoluble) start->step1 step2 Select Organic Solvent (e.g., Ethanol, Oils) step1->step2 step3 Consider Catalyst (Boron(III) Catalyst) step2->step3 step4 Set Up Reaction (High Temp Capability) step3->step4 step5 Incorporate Safety (Aquatic Toxicity, Ventilation) step4->step5 end Proceed with Experiment step5->end

References

reaction kinetics of salicylic acid esterification

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Salicylic Acid Esterification

1. Basic Reaction The esterification of salicylic acid to produce a fragrance ester (like methyl salicylate) involves reacting salicylic acid (a carboxylic acid) with an alcohol (like methanol) in the presence of an acid catalyst [1] [2]. A general reaction equation is:

[ \text{Salicylic Acid} + \text{Methanol} \rightleftharpoons \text{Methyl Salicylate} + \text{Water} ]

2. Reaction Mechanism The mechanism is a nucleophilic acyl substitution. The diagram below outlines the key steps of this acid-catalyzed esterification.

G Start Salicylic Acid + Alcohol S1 Step 1: Protonation of Carbonyl Oxygen Start->S1 S2 Step 2: Nucleophilic Attack by Alcohol S1->S2 S3 Step 3: Proton Transfer S2->S3 S4 Step 4: Elimination of Water Molecule S3->S4 S5 Step 5: Deprotonation Yields Final Ester S4->S5 End Ester + Water S5->End

Key Factors Influencing Reaction Kinetics & Conversion

The efficiency and speed of the esterification reaction are controlled by several key parameters. The following table summarizes the impact of these variables, drawing from studies on similar fatty acid esterification systems [3].

Parameter Influence on Reaction & Kinetics Optimization Guidance
Temperature Has the strongest influence on reaction rate and conversion; increases reaction kinetics [3]. Optimal results were obtained at higher temperatures, such as 70°C [3].
Catalyst Concentration The amount of acid catalyst (e.g., H₂SO₄) can influence the reaction rate. Necessary to initiate the reaction; its significance may be minimized once a sufficient amount is present [3].
Alcohol/Acid Ratio Using an excess of alcohol shifts the equilibrium toward ester formation, improving yield. A molar ratio higher than the stoichiometric requirement is typically used [3].
Water Activity/Content High water concentration shifts the equilibrium back, lowering conversion by favoring the reverse reaction [3]. The reaction medium should be kept as anhydrous as possible. Controlled water activity (e.g., a~w~ = 0.55) can be optimal in specific systems [4].

Frequently Asked Questions & Troubleshooting

Q1: My reaction mixture turned a bright purple color upon adding sulfuric acid. What happened? This is a common observation and is not a cause for alarm. The purple color is likely due to the formation of a complex between salicylic acid and trace iron (Fe³⁺) impurities present in the reagents, particularly the sulfuric acid [5]. The reaction should proceed normally, and the color often fades after refluxing [5].

Q2: How can I improve a low yield of my ester?

  • Extend Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration.
  • Apply Heat: Gently reflux the mixture to increase the reaction rate.
  • Remove Water: Use a Dean-Stark apparatus or molecular sieves to remove water as it forms, shifting the equilibrium to favor the product.
  • Verify Catalyst: Ensure your acid catalyst (e.g., H₂SO₄) is fresh and effective.

Q3: What are the critical safety precautions for this reaction?

  • Perform the reaction in a fume hood to avoid inhaling vapors of methanol or acetic anhydride [6].
  • Wear appropriate personal protective equipment (PPE) including a lab coat, gloves, and safety goggles.
  • Be aware that concentrated sulfuric acid is highly corrosive. Have a spill response plan in place [6].

Advanced Experimental & Kinetic Analysis

For researchers requiring in-depth kinetic data, modern approaches leverage advanced technology.

  • Microstructured Reactors: These reactors offer superior heat and mass transfer, providing a more precise environment for gathering reliable kinetic data compared to traditional batch reactors [7].
  • Automated Kinetic Analysis: Methods like the flow rate ramping method can determine kinetic parameters from a single experiment by varying the flow rate and using inline detection to monitor conversion at different residence times [7].
  • Experimental Design: Using methodologies like factorial design and Response Surface Methodology (RSM) allows for the efficient optimization of multiple variables (e.g., T, catalyst load, ratio) with a minimal number of experiments [3] [4]. The workflow for such an approach is outlined below.

G Start Define Reaction Objective and Parameters S1 Design Experiment (e.g., Factorial Design) Start->S1 S2 Execute Experiments and Collect Data S1->S2 S3 Analyze Data with Statistical Methods (e.g., ANOVA) S2->S3 S4 Identify Significant Factors and Build Model S3->S4 S5 Validate Model and Determine Optimal Conditions S4->S5 End Implement Optimized Reaction Protocol S5->End

References

purification methods for Isobutyl salicylate

Author: Smolecule Technical Support Team. Date: February 2026

Physical & Chemical Properties

This table summarizes key properties of Isobutyl Salicylate relevant for its handling, purification, and analysis.

Property Value Relevance to Purification
Molecular Formula C₁₁H₁₄O₃ [1] [2] Confirming compound identity.
Molecular Weight 194.23 g/mol [1] [2] Confirming compound identity.
Boiling Point 262-263.9 °C (at 760 mmHg) [1] [2] Vacuum distillation is essential for purification to avoid thermal decomposition at high temperatures.
Density 1.062 - 1.069 [1] Useful for liquid handling and identification.
Refractive Index 1.506 - 1.524 [1] A key parameter for assessing purity.
Water Solubility Insoluble [1] (Calculated: 67.83 mg/L at 25°C [2]) Enables water washing to remove water-soluble impurities (e.g., salts, unreacted acid).
Solubility in Oils & Organic Solvents Soluble [1] Can be purified or processed in organic phases.
Flash Point >200 °F (93 °C) [2] Important for safe handling, especially during distillation.

Synthesis and Crude Product Workup

A common synthetic route involves the esterification of salicylic acid with isobutanol, often using an acid catalyst [3] [1]. A known patent describes a method using boric acid (H₃BO₃) as a non-corrosive catalyst alternative to sulfuric acid [4].

The typical workflow after the esterification reaction involves several key steps to obtain the crude product before final purification:

Start Reaction Mixture (Salicylic Acid, Isobutanol, Catalyst, Product) Step1 Cool to Room Temperature Start->Step1 Step2 Washing Step (Removes unreacted Salicylic Acid) Step1->Step2 Step3 Obtain Thick Ester (Crude Product) Step2->Step3 Step4 Final Purification (Vacuum Fractionation) Step3->Step4 End Purified This compound Step4->End

According to the patent, after refluxing the reactants, the mixture is cooled to room temperature. The unreacted salicylic acid is then removed by washing, yielding a "thick ester." This crude product is then subjected to final purification [4].

Purification and Analysis Methods

The final and most critical step for obtaining a high-purity product is vacuum fractionation (distillation under reduced pressure) [4]. This method allows for the separation of the desired ester from other organic by-products and unreacted alcohol at a lower temperature, minimizing decomposition.

For analyzing the purity of your final product, you can use the following methods:

  • HPLC Analysis: A reverse-phase HPLC method has been developed for this compound. The mobile phase is a mixture of acetonitrile, water, and phosphoric acid (which can be replaced with formic acid for MS-compatibility). This method is scalable and can also be used for the isolation of impurities in preparative separations [5].
  • Purity Assessment: The final product can be characterized by its ester content (≥98-99%) and physical constants like the refractive index and density, which should fall within the ranges specified in the table above [4] [1].

Frequently Asked Questions

What is a common catalyst for synthesizing this compound that avoids equipment corrosion? A: Boric acid (H₃BO₃) is an effective catalyst for this esterification. It is less corrosive than sulfuric acid, minimizes side reactions, and can provide high yields (90-95%) [4].

How can I separate and analyze this compound from its reaction mixture or check its purity? A: Vacuum distillation is the standard method for purification [4]. For analysis, Reverse-Phase HPLC is recommended. You can use a C18 column with a mobile phase of acetonitrile/water/acid. For mass spectrometry detection, replace phosphoric acid with formic acid [5].

What is the typical odor profile of pure this compound? A: It has a floral, orchid-like odor with soft wintergreen nuances and a slightly herbaceous, hay-like character [3] [1] [6]. A significant deviation from this profile in your product may indicate the presence of impurities.

Important Safety and Handling Notes

  • Classification: this compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects [6].
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves and safety glasses, when handling this chemical [3].
  • Storage: Store in a cool, dry, and dark place in a tightly sealed container to prevent oxidation and maintain quality [3] [6].

References

analyzing Isobutyl salicylate purity by GC

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Isobutyl Salicylate

Before starting GC analysis, it's helpful to know the basic properties of this compound, as they can influence your method development.

Table 1: Physicochemical Properties of this compound [1] [2]

Property Value
CAS Number 87-19-4
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Boiling Point 259-267 °C
Density 1.064 g/mL at 25 °C
Refractive Index 1.51
Flash Point 121 °C (~250 °F)
Water Solubility 19.5 mg/L at 20 °C
Log P (Octanol-Water) ~4.09

GC Troubleshooting Guide

Here is a Q&A-style guide to common issues you might encounter when analyzing this compound by GC.

Q1: Why is my this compound peak tailing badly?

  • A: Peak tailing is often due to active sites in the GC system (liner, column) interacting with the polar functional groups of the analyte.
    • Solution 1: Check Inlet Maintenance. Replace or re-condition the inlet liner. A deactivated liner is recommended [3].
    • Solution 2: Consider Column Choice. Ensure you are using a low- to medium-polarity column with an inert stationary phase. A dirty or aged column can also cause tailing, so check performance with a test mix.
    • Solution 3: Use Derivatization. If tailing persists, derivatization of the phenolic -OH group can significantly reduce its polarity and interaction with active sites, improving peak shape [3].

Q2: My method sensitivity is insufficient for trace impurity detection. What can I do?

  • A: Several factors can be optimized to boost sensitivity.
    • Solution 1: Optimize Sample Preparation. Use a concentration step during sample preparation, such as gently evaporating the solvent and re-constituting in a smaller volume [4].
    • Solution 2: Employ a More Selective Detector. While FID is common, using a Mass Spectrometer (MS) as a detector can provide lower detection limits and the ability to identify unknown impurities based on their mass spectrum [5] [6].
    • Solution 3: Ensure Carrier Gas Purity. Impurities in the carrier gas (e.g., helium, hydrogen) can create high baseline noise, masking low-level analytes. Always use high-purity gas (e.g., >99.999%) [7].

Q3: The retention time for my analyte is shifting unexpectedly.

  • A: Retention time instability points to issues with the consistency of the chromatographic conditions.
    • Solution 1: Verify Oven Temperature Stability. Ensure the GC oven temperature is stable and the program is correctly set.
    • Solution 2: Check Carrier Gas Flow Rate. Confirm the flow is stable and there are no leaks in the system.
    • Solution 3: Look for Column Degradation. If the column is damaged or has excessive bleed, it can alter retention times. Perform maintenance or replace the column if necessary.

Q4: How can I confirm the identity of a suspected impurity peak?

  • A: Gas Chromatography-Mass Spectrometry (GC-MS) is the premier tool for this task.
    • Procedure: The mass spectrometer fragments the eluting compound, providing a unique fingerprint (mass spectrum). This spectrum can be searched against commercial libraries (e.g., NIST) to propose a chemical identity for the impurity [5] [8].

Experimental Protocol: Determining Free Fatty Acids by GC-FID (Adaptable Framework)

The following validated method for analyzing free fatty acids in wine provides an excellent framework that can be adapted for quantifying other acidic or ester compounds like this compound and its potential acidic impurities [4].

Start Start: Sample Preparation A Measure 500 µL of sample Start->A B Add Internal Standard (if applicable) A->B C Add salting-out agent (e.g., NaH₂PO₄) B->C D Liquid-Liquid Extraction with 400 µL Diethyl Ether C->D E Vortex Mixing and Centrifugation D->E F Transfer Organic (Ether) Layer E->F G GC-FID Analysis F->G End Data Analysis G->End

1. Sample Preparation (Liquid-Liquid Extraction)

  • Transfer 500 µL of your standard or sample solution into a micro-centrifuge tube.
  • Add a salting-out agent, such as NaH₂PO₄. This can significantly improve extraction efficiency by forcing organic analytes into the organic phase. The original study noted a ~1.5x increase in extraction extent with this salt [4].
  • Add 400 µL of diethyl ether as the extraction solvent.
  • Vortex the mixture vigorously for 1-2 minutes, then centrifuge to separate the phases.
  • Carefully transfer the upper (ether) layer to a GC vial for analysis. The original method found that a single extraction provided the best sensitivity, as solvent evaporation to concentrate the sample led to analyte loss [4].

2. GC-FID Instrumental Conditions (Example) These are generalized parameters. You must optimize them for your specific instrument and column.

  • Column: A mid-polarity capillary GC column (e.g., DB-FFAP, 30 m length x 0.32 mm ID, 0.25 µm film thickness) is suitable for such compounds.
  • Injector: Split/Splitless mode, temperature: 250 °C.
  • Carrier Gas: Helium or Hydrogen, constant flow (~1.5 mL/min).
  • Oven Temperature Program: Initial 50 °C (hold 1 min), ramp at 10 °C/min to 240 °C (hold 5 min). Adjust ramp rates and final temperature based on your sample's complexity.
  • FID Detector: Temperature: 260 °C.

Advanced Technical Notes

  • Derivatization for Difficult Analyses: If analyzing the parent compound, salicylic acid, direct GC analysis is challenging due to its low volatility. Derivatization (e.g., silylation or methylation) is a common strategy to convert polar, non-volatile compounds into volatile derivatives for GC analysis [3]. This technique is also crucial for identifying and quantifying process-related impurities [5].
  • Method Validation: For robust analytical methods, remember to perform a full validation. This includes determining the Linear Range, Limit of Detection (LOD), Limit of Quantification (LOQ), Precision (% RSD), and Accuracy (e.g., via spike-recovery experiments) [4].

References

storage conditions for Isobutyl salicylate stability

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Specifications

The table below summarizes the key quantitative data for isobutyl salicylate's storage and stability [1] [2].

Parameter Specification / Condition Source / Notes
Recommended Storage Temperature Room temperature; recommended in a cool and dark place, <15°C [2]
Physical State (at 20°C) Liquid [1] [2]
Appearance Colorless to pale yellow / almost colorless clear liquid [1] [2]
Boiling Point 259 °C / 267 °C [2] [1]
Flash Point 121 °C / 230 °F (approx. 110 °C) [2] [1]
Stability Stable at normal temperatures and pressures [1]
Storage Condition Keep container tightly closed [1] [2]
Density 1.064 g/mL at 25 °C [1]
Refractive Index n20/D 1.509 [1]

Chemical Identity & Hazards

  • IUPAC Name: 2-Methylpropyl 2-hydroxybenzoate [1]
  • CAS RN: 87-19-4 [1] [2] [3]
  • Molecular Formula: C₁₁H₁₄O₃ [1] [2]
  • Hazard Statements (GHS): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) [2]. Some sources also list H410 (Very toxic to aquatic life with long-lasting effects) [3].
  • Precautionary Measures: Wear protective gloves/eye protection. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling [2].

Frequently Asked Questions (FAQs)

Q1: What is the primary experimental use of this compound? It is used as a reactant in boron(III)-catalyzed esterifications and amidations of carboxylic acids, and in the Ritter addition reaction [1].

Q2: I see different recommended storage temperatures. Which one should I follow? The most specific guidance comes from a major chemical supplier, Tokyo Chemical Industry, which recommends storage at room temperature in a cool and dark place, preferably below 15°C [2]. This supersedes the more general "room temperature" advice. For critical work, always consult the Safety Data Sheet (SDS) from your specific supplier.

Q3: What are the critical steps for safe handling? The key steps, derived from GHS precautionary statements, are summarized in the workflow below.

Start Start Handling Step1 Wear protective gloves, eye protection, and lab coat Start->Step1 Step2 Work in a well-ventilated area or fume hood Step1->Step2 Step3 Do not eat, drink, or smoke Step2->Step3 Step4 Avoid contact with skin and eyes Step3->Step4 Step5 Wash skin thoroughly after handling Step4->Step5 Caution IF ON SKIN: Wash with water. IF IN EYES: Rinse cautiously. Get medical attention if needed. Step4->Caution If contact occurs Step6 Dispose of contents to an approved waste plant Step5->Step6

Q4: The liquid has a pale yellow color. Does this indicate decomposition? Not necessarily. The technical data specifies that the appearance of this compound can range from colorless to pale yellow while still being acceptable [1] [2]. A significant darkening or change in consistency would be a greater cause for concern.

Troubleshooting Guide

Observation Potential Cause Recommended Action
Significant darkening of color Exposure to light, elevated temperatures, or oxidation over time. Check storage conditions; ensure the container is light-proof and stored in a cool, dark place. Assess stability before use in critical experiments.
Change in viscosity or formation of solids Contamination or chemical decomposition. Do not use. Dispose of the material properly according to local regulations [2].
Skin or eye exposure occurs Accident during handling, lack of personal protective equipment (PPE). Immediately follow first aid measures: rinse skin with plenty of water; rinse eyes cautiously for several minutes. Seek medical advice/attention if irritation persists [2].

Important Limitations & Next Steps

  • Consult Recent SDS: Obtain the most current Safety Data Sheet for this compound from your preferred supplier (e.g., Sigma-Aldrich, TCI). This is the definitive source for safe storage and handling.
  • Perform Stability Tests: For critical drug development applications, consider conducting your own accelerated stability studies under ICH guidelines to generate definitive data for your specific storage environment.

References

Troubleshooting Guide: Low Yield in Salicylate Ester Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines frequent issues, their impact on yield, and recommended solutions.

Problem Area Specific Issue Impact on Yield Recommended Solution Key References
Reaction Conditions Incomplete reaction due to insufficient heating/time Major Use reflux apparatus; heat for 45+ minutes. [1]
Impure or wet starting materials Major Use anhydrous solvents; purify reagents (e.g., recrystallization). [2]
Catalyst & Mechanism Fischer Esterification: Inefficient acid catalyst Moderate to Major Use concentrated H₂SO₄ as a catalyst. [1]
Transesterification: Poor catalyst choice or deactivation Major Use tin-based catalysts; avoid easily deactivated catalysts like titanium-based ones. [3]
Work-up & Purification Product loss during aqueous washing Moderate Use multiple small-volume extractions instead of one large volume (e.g., 2x15 ml CH₂Cl₂). [1]
Inefficient extraction Moderate Ensure correct pH during acidification (to ~pH 1) to precipitate product completely. [4]
Product decomposition during isolation Minor to Major Avoid excessive heating; use rotary evaporation with caution to prevent co-evaporation. [1]
Side Reactions Polymerization of salicylic acid Minor to Major Add catalyst slowly with vigorous stirring to prevent local concentration spikes. [1]

Detailed Protocols & Methodologies

Here are detailed methods for the solutions mentioned in the troubleshooting guide.

  • Optimized Fischer Esterification (for Methyl Salicylate)

    • Procedure: Dissolve 4.9 g (0.035 mol) of salicylic acid in 12.5 ml of methanol in a 50 ml round-bottom flask. Slowly add 5 ml of concentrated sulfuric acid with swirling. Attach a reflux condenser and heat the mixture at reflux for 45 minutes. After cooling, add 10 ml of ice water to the mixture. Transfer to a separatory funnel and extract the product with two 15 ml portions of methylene chloride. Combine the organic layers and wash them sequentially with 15 ml of water and 15 ml of a 5% sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, decant, and concentrate using a rotary evaporator to obtain the product [1].
    • Theoretical vs. Actual Yield: This method can achieve a 94% yield (5.00 g from a 5.30 g theoretical yield) [1].
  • One-Step Synthesis of Diacid Monomer (for Polymeric Salicylates)

    • Procedure: Dissolve salicylic acid in a mixture of THF and pyridine. Add a diacyl chloride (e.g., sebacoyl chloride) dropwise to the stirring, cooled (~0 °C) reaction solution. Allow the mixture to warm to room temperature and stir for 2 hours. Pour the reaction mixture over an ice-water slush, acidify to ~pH 2 with concentrated HCl, and isolate the product via vacuum filtration. Wash with cold water and air-dry [2].
    • Advantage: This method eliminates the need for protecting groups, reduces purification to simple washing, and achieves isolated yields greater than 90% [2].
  • Optimized Transesterification

    • Procedure: Perform the transesterification reaction using a salicylic acid lower alkyl ester (e.g., methyl salicylate) and an alcohol in the presence of a tin-based catalyst [3].
    • Advantage: This method is particularly suited for producing esters with bulkier alcohol components (C3+ chain) where direct esterification is slow and low-yielding. It avoids the issues of catalyst deactivation and solid precipitation in residues associated with other catalysts [3].

Experimental Workflow for Yield Improvement

The following diagram visualizes a systematic workflow to diagnose and address low yield problems.

cluster_Reaction Reaction Conditions cluster_Workup Purification Steps cluster_SideRxn Side Reaction Analysis Start Start Troubleshooting A Check Reaction Setup Start->A B Reaction Incomplete? A->B Inspect data C Review Work-up & Purification B->C No RC1 Ensure anhydrous conditions B->RC1 Yes D Yield Low After Extraction? C->D Inspect yield data E Investigate Side Reactions D->E No PU1 Use multiple small-volume extractions D->PU1 Yes F Evidence of Side Products? E->F Analyze spectra End Identify Root Cause F->End No SR1 Add catalyst slowly with vigorous stirring F->SR1 Yes RC2 Verify catalyst type and concentration RC1->RC2 Next RC3 Confirm sufficient reflux time & temp RC2->RC3 Next RC3->C PU2 Confirm correct pH for precipitation PU1->PU2 Next PU3 Avoid excessive heat during solvent removal PU2->PU3 Next PU3->E SR2 Consider alternative synthesis route (e.g., one-step) SR1->SR2 Next SR2->End

Frequently Asked Questions (FAQs)

  • Q: Why is my yield low even with a long reaction time?

    • A: This can happen if your reaction setup lacks efficient mixing, especially as the reaction mixture becomes viscous. Using an overhead stirrer instead of a magnetic stir bar can significantly improve mixing and increase molecular weight and yield [2]. Also, verify that your catalyst is appropriate and active.
  • Q: How can I prevent the hydrolysis of my salicylate ester product during work-up?

    • A: When working up the reaction, quickly cool the mixture and add ice water to stabilize the product. Furthermore, using acetic anhydride for ester formation (instead of an acid-alcohol reaction) prevents water from being produced, shifting the equilibrium favorably away from hydrolysis [4].
  • Q: My salicylate ester is a solid polymer precursor. How can I improve its purity and yield?

    • A: For polymeric salicylates, ensure the diacid precursor is highly pure. The optimized one-step synthesis minimizes synthetic steps and impurities. During polymerization, use an apparatus with dynamic mixing (overhead stirring) to reduce localized "hot spots" and prevent premature solidification, leading to higher molecular weights and yields [2].

References

comparison of salicylate esters antimicrobial efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison of Salicylate Esters

The table below summarizes experimental data on the antibacterial activity and properties of selected salicylate esters and a related nanoparticle complex.

Compound Name Predicted Antibacterial Activity (Pa) Toxicity (LD50) Lipophilicity (LogP) Key Findings
Allyl Ester of Acetylsalicylic Acid (AEASA) 0.378 [1] 1.2 g/kg (Predicted) [1] Information missing Shows moderate toxicity prediction [1]
Allyl Ester of Salicylic Acid (AESA) 0.236 [1] 2.3 g/kg (Predicted) [1] Information missing Lower antibacterial activity than AEASA; low toxicity [1]
Salicylic Acid 0.404 [1] Information missing Information missing Reference compound for comparison [1]
Salicylic Acid-Mediated Silver Nanoparticle (SA-AgNP) N/A (See MIC values) Information missing Information missing Synergistic effect; high efficacy against MRSA (MIC: 4 μg/mL) and strong antibiofilm activity (95.61% inhibition) [2]

Structural Impact on Efficacy: A critical concept for comparing salicylate esters is that structural similarity does not guarantee equivalent antimicrobial efficacy [3]. Esters differ in the chain length and branching of their alcohol moiety, leading to a wide range of lipophilicity (LogP values from 0.21 to 10.88) [3]. LogP impacts two key determinants of efficacy:

  • Skin Absorption: Higher LogP can influence dermal bioavailability, affecting internal exposure [3].
  • Metabolic Hydrolysis: Esters with lower LogP are generally hydrolyzed more efficiently by carboxylesterase enzymes in the liver, releasing more active salicylic acid systemically [3]. Therefore, grouping esters for assessment must consider these Toxicokinetic properties, not just chemical structure [3].

Experimental Protocols for Efficacy Evaluation

To generate the data in the table above and for your own research, here are detailed methodologies for key antimicrobial tests.

Minimum Inhibitory/Bactericidal Concentration (MIC/MBC)

The MIC/MBC test is a cornerstone quantitative method for evaluating antimicrobial efficacy in a liquid medium [4] [5].

  • Core Principle: Determine the lowest concentration of a compound that prevents visible growth (MIC) or kills (MBC) a test microorganism [5].
  • Detailed Workflow:
    • Preparation: Perform serial dilutions of the salicylate ester in a growth broth (e.g., Mueller-Hinton Broth) within a microtiter plate [5].
    • Inoculation: Add a standardized suspension of the target microorganism to each well.
    • Incubation: Incubate the plate at an appropriate temperature for the test strain (e.g., 16-20 hours for many bacteria) [5].
    • MIC Reading: The MIC is the lowest concentration where no visible turbidity (cloudiness) occurs, indicating growth inhibition [5].
    • MBC Determination: Sub-sample from clear wells above the MIC, plate onto agar, and incubate. The MBC is the lowest concentration that achieves a ≥99.9% reduction in the original bacterial inoculum [5].
Disk Diffusion (Zone of Inhibition) Assay

This method is a qualitative and rapid screening tool to assess an compound's ability to diffuse through agar and inhibit microbial growth [4].

  • Core Principle: Measure the zone of inhibition around a paper disk impregnated with the test compound [4] [5].
  • Detailed Workflow:
    • Agar Plate Preparation: Pour a standardized agar medium into Petri dishes and allow it to solidify.
    • Lawn Inoculation: Evenly spread a standardized microbial suspension over the agar surface to create a "lawn" of bacteria [4].
    • Disk Application: Aseptically place a sterile paper disk impregnated with the salicylate ester onto the inoculated agar surface.
    • Incubation & Measurement: Incubate plates and then measure the diameter of the clear zone around the disk, typically in millimeters [5]. A larger zone generally indicates greater potency or diffusibility of the compound [5].
Time-Kill Kinetics Assay

This test provides dynamic data on the rate at which a compound kills microorganisms over time [4].

  • Core Principle: Quantify the reduction in viable microbial count after exposure to a antimicrobial over a specific time course [4] [5].
  • Detailed Workflow:
    • Exposure: Mix a microbial inoculum with the salicylate ester solution in a vial or tube [5].
    • Sampling: Remove samples at predetermined time intervals (e.g., 0, 5, 30, 60, 120 minutes).
    • Neutralization & Enumeration: Immediately dilute each sample in a neutralizing medium to stop antimicrobial action, then plate onto agar to count the number of surviving colony-forming units (CFU) [5].
    • Analysis: Plot log CFU/mL versus time to generate a kill curve, showing the speed and extent of the bactericidal effect [4].

Experimental Workflow and Efficacy Relationship

The diagram below illustrates the logical progression from chemical structure to antimicrobial efficacy assessment.

G start Salicylate Ester with Specific Structure prop Key Property: Lipophilicity (LogP) start->prop factor1 Factor 1: Skin Absorption & Bioavailability prop->factor1 Impacts factor2 Factor 2: Hydrolysis by Esterases prop->factor2 Impacts exposure Systemic Exposure to Active Salicylic Acid factor1->exposure factor2->exposure efficacy Antimicrobial Efficacy (MIC, ZOI, Time-Kill) exposure->efficacy Determines

Research Recommendations

When designing your experiments, consider these key points:

  • Choose the Right Assay: Distinguish between growth inhibition (MIC) and killing (MBC/Time-Kill) based on your mechanism of interest [5].
  • Account for Formulation: For topical applications, skin absorption models are crucial, as LogP can dramatically alter bioavailability and perceived efficacy [3].
  • Explore Synergies: Like SA-AgNPs, consider combining salicylate esters with other antimicrobial agents or materials to enhance activity and overcome limitations [2]. Checkerboard screening is useful for this [5].

References

Isobutyl salicylate vs methyl salicylate properties

Author: Smolecule Technical Support Team. Date: February 2026

Property Comparison at a Glance

The table below summarizes the key identifiers, physical properties, and primary uses of these two salicylate esters.

Property Isobutyl Salicylate Methyl Salicylate
CAS Registry Number 87-19-4 [1] 119-36-8 (from brand name context) [2] [3]
Chemical Formula C11H14O3 [1] C8H8O3 [3]
Molecular Weight 194.23 [1] 152.15 [3]
Physical Form Colorless liquid [1] Colorless to yellow or reddish liquid [3]
Characteristic Odor Orchid odor [1] Wintergreen aroma [4] [3]
Boiling Point 262 °C [1] Information not available in search results
Flash Point >200 °F (closed cup) [1] Information not available in search results
Primary Applications Fragrance ingredient in cosmetics, fine fragrances, soaps, and household products [1]. Topical analgesic, fragrance/flavoring agent, and plant signaling compound [2] [4] [3].

Deeper Dive into Methyl Salicylate

The search results provide rich, data-backed details on Methyl Salicylate's mechanisms and uses, which are highly relevant for a scientific audience.

Experimental Data & Pharmacological Profile

Methyl Salicylate is a well-established topical counter-irritant and rubefacient used to relieve minor musculoskeletal pain [3]. Its mechanism involves:

  • Counter-irritation: It soothes deeper pain by causing a mild irritation to surface skin nerves [3].
  • Cyclooxygenase (COX) Inhibition: After penetrating the skin and being hydrolyzed to salicylic acid, it locally inhibits prostaglandin production, similar to other NSAIDs [3].
  • Vasodilation: A 2024 randomized controlled trial demonstrated that a 12.9% Methyl Salicylate gel causes significant short-term cutaneous vasodilation and an increase in skin temperature, but does not enhance skeletal muscle blood flow [5]. The study reported a maximum increase in skin microcirculation of 88.7% 5 minutes after application [5].
Signaling Pathways in Plants

Beyond pharmacology, Methyl Salicylate (MeSA) is a critical volatile signaling compound in plant defense mechanisms, involved in Systemic Acquired Resistance (SAR) [4]. The following diagram illustrates its biosynthesis and role in plant signaling:

plant_pathway BioticStress Biotic Stress (e.g., pest, pathogen) SA Salicylic Acid (SA) BioticStress->SA Induces MeSA Methyl Salicylate (MeSA) (Volatile Signal) SA->MeSA Methylation SAR Systemic Acquired Resistance (SAR) in Receiver Plant MeSA->SAR Airborne Transmission Defense Defense Gene Activation & Resistance SAR->Defense Leads to

This pathway shows how MeSA, derived from Salicylic Acid, acts as an airborne danger signal that can prepare neighboring plants for attack, contributing to the stability of plant communities like forests [4].

Suggested Experimental Protocols

For researchers looking to replicate or build upon key findings, here are summaries of the methodologies from the cited literature.

  • Protocol for Assessing Cutaneous Blood Flow: A recent study applied 1 gram of a custom-made gel containing 12.9% natural wintergreen oil (>99% Methyl Salicylate) to a defined paravertebral skin area (5 cm × 10 cm). They assessed skin microcirculation (MCskin) using Laser Speckle Contrast Imaging (LSCI) and skin temperature using infrared thermal imaging at baseline and at 5-minute intervals for 45 minutes post-application [5].
  • Protocol for Plant Signaling Research: Studies on MeSA as a signaling compound often involve treating plants (e.g., fumigation or pre-treatment) with specific concentrations of MeSA vapor. For example, one study fumigated mature green tomatoes with 0.05 mM MeSA for 24 hours in an airtight container to investigate its effect on volatile profiles and gene expression under low-temperature stress [6].

Key Comparative Insights for Professionals

  • Divergent Specialization: While both are salicylate esters, they specialize in different domains. This compound is primarily an olfactory tool (fragrance), whereas Methyl Salicylate is a pharmacological agent (analgesic) and an ecological signaling molecule.
  • Data Availability Gap: The more pronounced therapeutic and ecological roles of Methyl Salicylate have generated a much larger body of recent experimental data compared to this compound, for which the available information is largely confined to its use as a fragrance ingredient.
  • Research Opportunity: The detailed signaling pathway of Methyl Salicylate in plants provides a robust model for researchers. In contrast, the biological or metabolic effects of this compound beyond its fragrance properties appear to be less explored and could represent an area for further investigation.

References

catalyst performance comparison for salicylate synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Modern Catalytic Methods for Salicylate Synthesis

Traditional industrial synthesis, like the Kolbe-Schmitt reaction, is known for harsh conditions (high temperature and pressure) and limited selectivity [1] [2]. Recent research has focused on developing more efficient and selective catalytic pathways.

The table below summarizes a modern palladium-catalyzed method for synthesizing salicylic acids from phenols, which offers an alternative to traditional routes [2].

Feature Description
Catalyst System Palladium (Pd(OAc)₂) with a Mono-Protected Amino Acid (MPAA) ligand (e.g., Boc-Leu-OH).
Directing Group Silanol group (acts as a traceless directing group for ortho C-H activation).
Conditions Dichloroethane (DCE) solvent, AgOAc oxidant, under carbon monoxide (CO) atmosphere.
Key Advantage High regioselectivity for ortho-functionalization, excellent functional group tolerance, milder conditions than Kolbe-Schmitt.
Reported Yield Range 49% to 92% for various substituted salicylic acids [2].

Experimental Protocol for Pd-Catalyzed Carboxylation

The following workflow details the key steps for the silanol-directed, palladium-catalyzed synthesis of salicylic acids, based on the research findings [2]:

G cluster_1 Key Reaction Components A Step 1: Silanol Preparation B Step 2: Reaction Setup A->B C Step 3: Carboxylation Reaction B->C D Step 4: Desilylation C->D Comp1 Catalyst: Pd(OAc)₂ C->Comp1 Comp2 Ligand: Boc-Leu-OH C->Comp2 Comp3 Oxidant: AgOAc C->Comp3 Comp4 Atmosphere: CO Gas C->Comp4 Comp5 Solvent: DCE C->Comp5 E Salicylic Acid Product D->E

Title: Workflow for Pd-Catalyzed Salicylic Acid Synthesis

Detailed Procedure [2]:

  • Silanol Preparation: The starting phenol is first converted into its silanol derivative, which will act as the directing group.
  • Reaction Setup: In a reaction vessel, combine the silanol-functionalized phenol substrate, palladium acetate (Pd(OAc)₂, 10 mol %), the Boc-Leu-OH ligand (20 mol %), and silver acetate (AgOAc) oxidant in dichloroethane (DCE).
  • Carboxylation Reaction: Purge the reaction mixture with carbon monoxide (CO) and heat it to the required temperature (subject to optimization, typically between 80-100°C) for several hours.
  • Desilylation: After the carboxylation step, a routine desilylation procedure (e.g., using tetra-( n )-butylammonium fluoride, TBAF) is performed to remove the silanol directing group.
  • Isolation: The final salicylic acid product is isolated, typically requiring purification by methods such as recrystallization or chromatography.

Research Gaps and How to Proceed

The search results I obtained lack a direct, quantitative comparison of different catalyst types (e.g., heterogeneous solid acids vs. homogeneous Pd-complexes) for the specific transformation of salicylate synthesis.

  • Solid Acid Catalysts for Aspirin: One patent describes a "green" process for synthesizing acetylsalicylic acid (aspirin) using solid acid catalysts like sulfated zirconia and modified zeolites [1]. While this demonstrates catalyst use in salicylate chemistry, it pertains to esterification (acetylation), not the synthesis of the salicylic acid core itself.
  • Salicylate Donors in Polymerization: Another study discusses "salicylate donors" but in the context of enhancing Ziegler-Natta catalysts for polypropylene polymerization, which is unrelated to salicylate synthesis [3].

To build a comprehensive comparison guide, I suggest you:

  • Consult Specialized Databases: Directly search academic databases like SciFinder, Reaxys, or Web of Science for review articles on "salicylic acid synthesis" or "catalyst comparison in Fries rearrangement/Kolbe-Schmitt reaction."
  • Focus on Specific Reactions: The performance of a catalyst is highly dependent on the specific reaction. Define whether your primary interest is in the synthesis of the salicylate core (e.g., via C-H carboxylation, Fries rearrangement) or its subsequent functionalization (e.g., acetylation to aspirin).

References

extraction efficiency of different salicylate esters

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis & Properties of Salicylic Acid Esters

The table below summarizes the synthesis conditions and key properties of several salicylate esters, highlighting their relevance for pharmaceutical applications.

Ester Name Synthesis Method Key Reaction Conditions Yield Key Characteristics / Applications

| Allyl Ester of Salicylic Acid (AESA) [1] | Esterification | Variety of solvents and temperatures; catalyst: peroxybenzoyl for polymerization [1] | ~78% [1] | • Antibacterial activity (Pa: 0.236) [1]Low toxicity (LD50: 2.3 g/kg, Toxicity Class 5) [1] • For antibacterial polymers in dental prostheses [1] | | Allyl Ester of Acetylsalicylic Acid (AEASA) [1] | Esterification | Variety of solvents and temperatures [1] | Information missing | • Antibacterial activity (Pa: 0.378) [1]Moderate toxicity (LD50: 1.2 g/kg) [1] • For antibacterial copolymers [1] | | Methyl Salicylate [2] | Fischer Esterification | • Catalyst: Concentrated H₂SO₄ • Conditions: Reflux for 45 minutes [2] | 94.33% [2] | • Model reaction for laboratory synthesis [2] • Confirmed by IR and NMR spectroscopy [2] | | Cyclohexyl Salicylate [3] | Transesterification | • Catalyst: Titanium or Tin-based (e.g., titanium(IV) phenoxide) • Conditions: Distillation to remove by-product alcohol [3] | Information missing | • High purity product [3] • Patent-protected industrial process [3] |

Experimental Protocols for Synthesis & Analysis

Here are detailed methodologies for key procedures referenced in the guide.

Detailed Synthesis Protocol: Methyl Salicylate via Fischer Esterification [2]

This classic lab-scale method demonstrates high yield and is well-characterized.

  • Synthetic Equation: Salicylic Acid + Methanol → Methyl Salicylate + Water [2]
  • Procedure:
    • Reaction: Dissolve 4.9 g (0.035 mol) of salicylic acid in 12.5 mL of methanol in a 50 mL round-bottom flask. Slowly add 5 mL of concentrated sulfuric acid while swirling. Attach a reflux condenser and heat the mixture at reflux for 45 minutes, swirling periodically [2].
    • Work-up: Cool the mixture to room temperature. Add 10 mL of ice water to the flask. Transfer the mixture to a separatory funnel [2].
    • Extraction: Extract the product with two 15 mL portions of methylene chloride. Combine the organic extracts [2].
    • Washing: Wash the combined organic layer first with 15 mL of water, then with 15 mL of a 5% aqueous sodium bicarbonate solution to remove residual acid [2].
    • Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate. Decant and evaporate the solvent using a rotary evaporator to obtain the pure product [2].
  • Characterization: The product is typically characterized by IR spectroscopy (C=O stretch at ~1674 cm⁻¹, O-H stretch at ~3181 cm⁻¹) and NMR spectroscopy [2].
Detailed Analysis Protocol: RP-HPLC Determination of Salicylates [4]

This robust protocol is suitable for quantifying salicylic acid and its esters (after hydrolysis) in complex matrices, which is crucial for evaluating extraction efficiency.

  • Sample Preparation (for food matrices, adaptable for other samples):
    • For solids: Place 60 mg of dry sample in a tube, add 1.5 mL of 0.4 M K₂HPO₄, vortex, and incubate at 70°C for 15 min. Centrifuge at 16,000×g for 10 min [4].
    • For liquids: Mix 1 mL of sample with 0.5 mL of 1.2 M K₂HPO₄ [4].
    • Take 1 mL of supernatant, add 150 μL of 10 M HCl.
    • For free SA: Directly extract with ethyl acetate.
    • For total salicylates (free + bound): Hydrolyze the acidified supernatant at 95°C for 90 min before ethyl acetate extraction [4].
    • Extraction: Add 850 μL of ethyl acetate to the acidified supernatant, vortex for 60 s, and centrifuge. Take 600 μL of the organic phase and back-extract into 600 μL of 0.2 M phosphate buffer (pH 7.8). The aqueous phase is used for HPLC analysis [4].
  • HPLC Conditions [4]:
    • Column: C8 (e.g., Symmetry 4.6 × 150 mm, 5 μm).
    • Mobile Phase: Gradient of 60 mM phosphate buffer (pH 6.8) and acetonitrile/water (80:20, v/v).
    • Flow Rate: 1 mL/min.
    • Detection: Fluorescence detection (Excitation: 295 nm, Emission: 405 nm).
    • Injection Volume: 20 μL.

Analytical Workflow & Biosynthetic Pathway

To better illustrate the experimental and biological context, the following diagrams map out the key processes.

Start Sample Material Prep Sample Preparation: - Homogenize & weigh - Add phosphate buffer - Vortex & incubate (70°C) - Centrifuge Start->Prep Acidify Acidify Supernatant with HCl Prep->Acidify Decision Analyze Free or Total Salicylates? Acidify->Decision Hydrolyze Hydrolyze at 95°C for 90 min Decision->Hydrolyze Total DirectPath Direct Extraction Decision->DirectPath Free Extract Liquid-Liquid Extraction: - Add Ethyl Acetate - Vortex & centrifuge - Collect organic phase Hydrolyze->Extract DirectPath->Extract BackExtract Back-Extract into Phosphate Buffer (pH 7.8) Extract->BackExtract Analyze RP-HPLC Analysis with Fluorescence Detection BackExtract->Analyze

The diagram above outlines the sample preparation and analysis workflow for salicylate quantification using RP-HPLC [4].

Phenylalanine Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL CinnamoylCoA Cinnamoyl-CoA CinnamicAcid->CinnamoylCoA CNL BenzoylCoA Benzoyl-CoA CinnamoylCoA->BenzoylCoA Peroxisomal β-Oxidation BenzylBenzoate Benzyl Benzoate BenzoylCoA->BenzylBenzoate BEBT BenzylSalicylate Benzyl Salicylate BenzylBenzoate->BenzylSalicylate BBH (P450) SalicylicAcid Salicylic Acid (SA) BenzylSalicylate->SalicylicAcid BSE

  • Phenylalanine-derived SA Biosynthesis [5] - This pathway is crucial in many plants, including rice. Key enzymes are BEBT (benzoyl-CoA:benzyl alcohol benzoyltransferase), BBH (benzylbenzoate hydroxylase, a cytochrome P450 enzyme), and BSE (benzylsalicylate esterase). It confirms that benzyl benzoate and benzyl salicylate are natural ester intermediates in SA biosynthesis in plants [5].

Key Insights for Research & Development

  • Choosing a Synthetic Route: For lab-scale synthesis of simple esters, Fischer esterification is a reliable and well-understood method [2]. For industrial-scale production of specific esters like cyclohexyl salicylate, catalyzed transesterification offers an efficient alternative [3].
  • Quantifying Extraction Efficiency: The RP-HPLC protocol with fluorescence detection [4] is a highly sensitive method for quantifying salicylic acid in complex matrices. To measure the efficiency of extracting different esters, this method can be applied after a hydrolysis step to determine the total salicylate content derived from the esters.
  • Relevance of Esters in Drug Development: Salicylate esters like AESA and AEASA are not just prodrugs but are being directly incorporated into antibacterial polymer matrices for medical devices, such as dental prostheses. Their low toxicity and antimicrobial activity make them promising candidates [1].

References

comparative analysis of salicylate esters in fragrance

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Skin Absorption of Salicylate Esters

The following table summarizes the key experimental findings from a 2025 in vitro study on human skin, which directly compared the permeation and distribution of three salicylate esters from topical formulations [1].

Salicylate Ester Formulation (0.5% w/w) Total Permeation after 24h (%) Skin Reservoir after 24h (%) Main Metabolite Identified
Ethyl Salicylate (ES) Cream 1.30% 2.30% Salicylic Acid (SA)
Pentyl Salicylate (PS) Cream 1.21% 2.69% Salicylic Acid (SA)
Pentyl Salicylate (PS) 70/30 Ethanol/Water Solution 1.47% 1.46% Salicylic Acid (SA)
(Z)-3-Hexenyl Salicylate (HS) Cream 0.67% 2.71% Salicylic Acid (SA)

The data shows that the vehicle and ester structure significantly influence absorption. Pentyl Salicylate had higher permeation from a solution than a cream, while (Z)-3-Hexenyl Salicylate showed the lowest permeation but highest skin retention from a cream formulation [1].

Experimental Methodology

The comparative data was generated using the following standardized in vitro protocol [1]:

  • Skin Model: Dermatomed human abdominal skin (approximately 350-500 µm thick) mounted in static Franz-type diffusion cells.
  • Test Formulations: Each salicylate ester was tested at 0.5% (w/w) in a cream base. Pentyl Salicylate was additionally tested in a 70/30 (v/v) ethanol/water solution.
  • Dosing: A dose of 0.5 µL/cm² (infinitely occluded) or 1.0 µL/cm² (semi-occluded) of the formulation was applied.
  • Duration & Sampling: The experiment ran for 24 hours. The receptor fluid was sampled at regular intervals.
  • Analysis: At 24 hours, the skin surface was washed, and the skin was tape-stripped and dissected to separate the epidermis and dermis. The distribution of the intact salicylate ester and its metabolite, salicylic acid, in the receptor fluid, skin washes, tape strips, epidermis, and dermis was quantified using high-performance liquid chromatography with radiometric detection.
  • Data Calculation: Total permeation was calculated as the sum of the intact ester and salicylic acid (expressed as parent ester equivalent) found in the receptor fluid. The skin reservoir was defined as the sum of the material in the epidermis and dermis.

Metabolic Pathway & Experimental Workflow

The metabolic conversion of salicylate esters to salicylic acid (SA) is a key process in dermal absorption. The diagrams below illustrate this pathway and the experimental workflow used to generate the data.

Metabolic Pathway of Salicylate Esters

metabolic_pathway SalicylateEster Salicylate Ester (e.g., ES, PS, HS) SalicylicAcid Salicylic Acid (SA) SalicylateEster->SalicylicAcid  Hydrolysis EsteraseEnzyme Esterase Enzyme EsteraseEnzyme->SalicylateEster  Catalyzes MetaboliteSA Systemic Metabolite SalicylicAcid->MetaboliteSA  Systemic Exposure

Diagram 1: Metabolic Conversion Pathway This diagram shows the conversion of salicylate esters to salicylic acid in the skin, a process confirmed in the study where SA was a key metabolite found in the receptor fluid and skin layers [1].

Experimental Workflow for Skin Absorption

experimental_workflow cluster_analysis Post-Experiment Analysis Application Formulation Application (0.5 µL/cm² or 1.0 µL/cm²) FranzCell Franz Diffusion Cell (Human Skin Membrane) Application->FranzCell Incubation 24-Hour Incubation FranzCell->Incubation Sampling Sample Collection Incubation->Sampling SurfaceWash Surface Wash Sampling->SurfaceWash TapeStrip Tape Stripping (Stratum Corneum) Sampling->TapeStrip SkinDissection Skin Dissection (Epidermis & Dermis) Sampling->SkinDissection ReceptorFluid Receptor Fluid Sampling->ReceptorFluid DataQuant HPLC-Radiometric Quantification SurfaceWash->DataQuant TapeStrip->DataQuant SkinDissection->DataQuant ReceptorFluid->DataQuant Results Data Calculation: Permeation & Skin Reservoir DataQuant->Results

Diagram 2: In Vitro Skin Absorption Workflow This diagram outlines the key steps of the experimental protocol used to generate the comparative data, from application to final quantitative analysis [1].

Key Insights for Research & Development

The experimental data provides actionable insights for professionals:

  • Formulation Strategy: The higher permeation of Pentyl Salicylate from an ethanol/water solution suggests that vehicle selection is critical for designing transdermal delivery systems. For products requiring longer-lasting, localized effects, (Z)-3-Hexenyl Salicylate's high skin reservoir may be advantageous [1].
  • Risk Assessment: All tested esters were metabolized to Salicylic Acid (SA). Therefore, the aggregate exposure to SA from multiple salicylate sources must be considered in safety evaluations, aligning with concerns raised by the Scientific Committee on Consumer Safety (SCCS) [1].
  • Data Gap Acknowledgement: This guide is based on a comparison of three esters. The SCCS has noted a general lack of skin absorption data for many salicylates and has previously used a default absorption value of 50% for risk assessments where data was missing, highlighting the need for more studies like this one [1].

References

Available Experimental Data on Salicylate-Based Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Compound / System Studied Key Stability Findings Experimental Conditions Citation

| Salicylate-based Poly(anhydride-ester) Polymer | Molecular Weight: Significant decrease at higher temperatures (e.g., ~60% drop at 50°C in 4 weeks). Minimal change at -12°C and 4°C. Physical State: Became tacky and dark brown at 37°C and 50°C; color stable at lower temperatures. | Form: Powder. Temperatures: -12°C, 4°C, 27°C, 37°C, 50°C. Duration: 4 weeks. Atmosphere: Air. | [1] | | Spiroborate Ester of Curcumin with Salicylic Acid (CBS) | Thermal Decomposition: Two-stage process. First stage (125-180°C): loss of crystal water. Second stage (180-330°C): loss of C6H5-CO-O group. | Analysis: Thermogravimetric Analysis (TGA). Atmosphere: Nitrogen. Heating Rate: 10°C/min. | [2] | | Methyl Salicylate in Textile Microcapsules | Release Rate: Higher temperature (50°C) led to a more pronounced release of methyl salicylate compared to a lower temperature (37°C). | Matrix: Cotton and polyamide textiles. Test: Release study in a water/ethanol bath. | [3] |

Detailed Experimental Protocols

For a rigorous stability study, the research employed comprehensive methodologies. Here are the key experimental details from the most relevant study on a salicylate-based polymer [1]:

  • Sample Preparation: The polymer was ground into particles (100–500 μm diameter) to create a high surface area, accelerating the stability study. Samples were stored in sealed scintillation vials.
  • Storage Conditions: Samples were stored in triplicate at various temperatures (-12°C, 4°C, 27°C, 37°C, and 50°C) to simulate a range of laboratory and shipping conditions. An additional set was stored at room temperature under a nitrogen atmosphere to assess the impact of moisture and oxygen.
  • Key Analytical Techniques:
    • Gel Permeation Chromatography (GPC): Used to track changes in molecular weight over time, a key indicator of polymer chain scission and degradation.
    • Differential Scanning Calorimetry (DSC): Employed to measure the glass transition temperature (Tg), which can decrease as the polymer degrades into smaller molecules.
    • Fourier Transform Infrared (FT-IR) Spectroscopy: Monitored for the appearance of a carbonyl stretch near 1700 cm⁻¹, indicating the formation of carboxylic acid end groups due to hydrolysis of the anhydride bonds.

The workflow below illustrates the sequence of these key experimental steps.

Start Start Experiment Prep Sample Preparation (Grind polymer to powder) Start->Prep Store Controlled Storage (Various temperatures & atmospheres) Prep->Store Analyze Weekly Analysis (GPC, DSC, FT-IR) Store->Analyze Data Data Collection (Molecular Weight, Tg, IR peaks) Analyze->Data End Interpret Results Data->End

How to Proceed with Your Comparison

To create a comprehensive comparison guide, you may need to consult additional, specialized resources.

  • Search Scientific Databases: A direct, side-by-side comparison might be found in review articles or specialized databases. I suggest searching platforms like SciFinder or Reaxys using terms such as "thermal stability salicylate esters review" or "comparative thermal degradation of aromatic esters."
  • Focus on Active Pharmaceutical Ingredient (API) Studies: For drug development purposes, look for pre-formulation studies on specific salicylate ester APIs, which routinely include forced degradation studies (thermal, hydrolytic, photolytic) as per ICH guidelines.
  • Consider the Core Finding: The most robust finding from the available data is that storage at low temperatures (e.g., 4°C or -12°C) under an inert atmosphere significantly enhances the stability of hydrolytically labile salicylate-based compounds [1].

References

coordination complex stability with alkali metal cations

Author: Smolecule Technical Support Team. Date: February 2026

Stability Trends in Different Ligand Systems

The table below summarizes experimental stability data for alkali metal cations from key studies, demonstrating how the stability trend varies with ligand structure and environment.

Ligand System Solvent / Phase Experiment Type Observed Stability Order (Most → Least Stable) Key Reference
p-tert-butylcalix[4]arene-tetrakis(N,N-dimethylthioacetamide) Nitrobenzene (water-saturated) Extraction & γ-activity measurement Na+ > Li+ > K+ > Rb+ > Cs+ [1] Makrlík et al., J. Radioanal. Nucl. Chem. (2008) [1]
Tertiary-amide calix[4]arene with phenanthridine moieties Acetonitrile Competitive spectrophotometry & microcalorimetry Ca2+ > Sr2+ > Ba2+ (For Alkaline Earth Metals) [2] Preprint, "A Combined Thermodynamic and Computational Study..." (2025) [2]
Modified β-diketiminate (NacNac) ligand Solid-state / Various for synthesis Single-crystal X-ray diffraction & NMR spectroscopy Coordination mode varies with metal size (Li, Na, K, Rb, Cs) [3] Pureportal, "Coordination chemistry..." (2025) [3]

The data shows that stability is not dictated by a single trend. In the calixarene-thioacetamide system, the high stability of Na+ and Li+ is attributed to a better fit within the ligand's cavity [1]. For alkaline earth metals with a similar fluorescent calixarene, the peak affinity for Ca2+ highlights the importance of matching cation charge density and cavity size [2]. Research on solid electrolytes (M₂B₁₂H₁₂) confirms that local coordination geometry is critical, changing from triangular to tetrahedral as the metal size increases from Li to K [4].

Detailed Experimental Protocol

To objectively compare stability, researchers often use a two-phase solvent extraction method. The following workflow details a standard approach for determining stability constants, as referenced in the studies [1] [2].

G cluster_phase_prep Phase Preparation Details cluster_measurement Measurement Details start Start Experiment phase_prep Phase Preparation start->phase_prep extraction Liquid-Liquid Extraction phase_prep->extraction aq_phase Prepare Aqueous Phase: - Alkali Metal Salt (M⁺) - Constant [Na⁺] org_phase Prepare Organic Phase: - Ligand (L) in Nitrobenzene - Pre-saturated with water measurement Activity/Concentration Measurement extraction->measurement calculation Data Calculation measurement->calculation gamma γ-activity counting of M⁺ spectro Spectrophotometry/ Fluorimetry result Determine Stability Constant calculation->result

Workflow Steps:

  • Phase Preparation: Create an aqueous phase containing a mixture of the alkali metal cation of interest (M⁺) and a constant concentration of sodium (Na⁺). Prepare a separate organic phase (e.g., nitrobenzene, saturated with water) containing the ligand under study [1].
  • Liquid-Liquid Extraction: Mix the two phases vigorously to allow the equilibrium M⁺(aq) + NaL⁺(nb) ⇌ ML⁺(nb) + Na⁺(aq) to establish, where (aq) is the aqueous phase and (nb) is the nitrobenzene phase [1].
  • Activity/Concentration Measurement: After phase separation, measure the distribution of metal cations. This can be done by:
    • γ-activity counting if radioactive isotopes are used [1].
    • Spectrophotometry or Fluorimetry, if the ligand or complex has a characteristic optical signal [2].
  • Data Calculation: Use the concentration data to calculate the exchange extraction constant for the equilibrium.
  • Determine Stability Constant: The stability constant of the ML⁺ complex in the organic phase is then derived from this extraction constant [1].

Key Factors Influencing Complex Stability

The following diagram synthesizes findings from multiple studies to illustrate the primary factors that govern coordination stability with alkali metal cations [1] [4] [2].

G cluster_explanations Factor Details Factor1 Ionic Radius & Charge Density Outcome Complex Stability Factor1->Outcome e1 Smaller ions (Li⁺) have high charge density. Factor1->e1 Factor2 Ligand Cavity Size & Donor Atoms Factor2->Outcome e2 Optimal 'fit' maximizes interactions (e.g., Na⁺ in calix[4]arene). Factor2->e2 Factor3 Solvation Effects Factor3->Outcome e3 Competition between solvation and complexation. Factor3->e3 Factor4 Non-Covalent Interactions Factor4->Outcome e4 Dispersion interactions can stabilize the coordination sphere. Factor4->e4

Factor Details:

  • Ionic Radius & Charge Density: Smaller cations like Li⁺ possess a high charge density, leading to strong electrostatic interactions with donor atoms. However, this does not always translate to the highest stability, as the ion may be too small to interact optimally with all donor atoms in a large cavity [1] [4].
  • Ligand Cavity Size & Donor Atoms: This is a primary factor in selectivity. A ligand's three-dimensional structure must create a cavity that is sterically and electronically complementary to a specific metal ion. For example, calix[4]arene derivatives often show peak stability for Na⁺ because its ionic radius provides an optimal fit [1] [2].
  • Solvation Effects: The solvent competitively solvates both the free metal ion and the ligand. High stability constants are often found in weakly solvating solvents like acetonitrile, as the energetic penalty for desolvation is lower. In contrast, stability can drop significantly in protic solvents like methanol, which strongly solvate cations [2].
  • Non-Covalent Interactions: Beyond simple electrostatics, weaker interactions like many-body dispersion play a crucial role in stabilizing the coordination environment and can directly influence the energy barrier for metal ion migration within a solid framework [4].

Research Implications and Future Directions

The context-dependent nature of stability means that ligand design must be tailored to the target metal ion and application environment. The observed variability in stability trends underscores the limitation of simple rules of thumb and highlights the need for detailed experimental or computational studies for each new system.

Future research continues to focus on designing ligands with precise pre-organized cavities and understanding the role of subtle non-covalent interactions through advanced computational methods [4] [5].

References

Comparative Absorption & Properties of Salicylate Esters

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes experimental data on the cutaneous absorption of pure salicylate esters, calculated relative to methyl salicylate (set to 1.00). Two different experimental techniques were used [1].

Salicylate Ester Relative Absorption (Technique 1) Relative Absorption (Technique 2)
Spirosal 2.17 1.20
Methyl Salicylate 1.00 1.00
Mesotan 0.56 0.49
Ethyl Salicylate Not Reported 0.34
Propyl Salicylate Trace 0.20
Butyl Salicylate Trace 0.26
Amyl Salicylate Not Reported 0.15

The data reveals a clear trend: absorption decreases as the alkyl chain length of the ester increases [1]. This correlates with a key physicochemical property—the partition coefficient—which indicates a substance's preference for oil versus water phases. The research found that increased absorption coincided with a downward trend in partition coefficients, meaning esters with a higher tendency to move into the aqueous phase were absorbed more readily [1].

Experimental Protocols for Key Data

The comparative absorption data was generated using the following methodologies:

  • In Vitro Skin Absorption Study: The pure salicylate esters were applied directly to skin samples. The degree of absorption was quantified and normalized against the absorption of methyl salicylate to generate the relative values shown in the table [1].
  • Analysis of Physicochemical Properties: Researchers investigated the relationship between absorption and physical properties. They concluded that for this homologous series of esters, increasing absorption correlated with rising surface tension and decreasing viscosity. Other properties like vapour pressure and hydrolysis were found to be negligible factors for most esters [1].

Key Relationships in Salicylate Ester Absorption

The following diagram illustrates the logical relationships between ester structure, physicochemical properties, and the resulting biological absorption, as identified in the research [1].

G A Shorter Alkyl Chain C Lower Partition Coefficient (More Hydrophilic) A->C B Longer Alkyl Chain D Higher Partition Coefficient (More Lipophilic) B->D E Higher Cutaneous Absorption C->E F Lower Cutaneous Absorption D->F G Key Structural Factor G->A G->B H Impact on Physicochemical Property H->C H->D I Final Observed Outcome I->E I->F

Current Research and Data Limitations

It is important to note that the quantitative absorption data comes from a historical source. Contemporary research confirms the significance of these structure-property relationships. Recent studies highlight that lipophilicity (LogP) is a critical property for the skin absorption of salicylate esters, with a wide range of LogP values (0.21 to 10.88) leading to considerable variation in their bioavailability [2]. Furthermore, once absorbed, esters are hydrolyzed at different rates by carboxylesterase enzymes in the liver, meaning not all esters contribute equally to systemic exposure to salicylic acid [2] [3].

  • For Formulators: Spirosal and methyl salicylate show significantly higher cutaneous absorption, which may be desirable for topical products. Absorption can be enhanced using specific vehicles like lanoline or oils [1].
  • For Researchers: A robust safety assessment of salicylate esters requires grouping them not just by structure, but also by their ADME (Absorption, Distribution, Metabolism, Excretion) properties, as their toxicokinetics vary considerably [2].

References

retention time comparison of salicylate esters in HPLC

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Methods for Salicylate Analysis

The table below summarizes experimental conditions from three studies that quantify salicylic acid or its derivatives using HPLC.

Study Focus Stationary Phase Mobile Phase Composition Detection Key Runtime & Flow Rate Reported Retention Time (min)
Determination of Salicylic Acid in Aspirin Tablets [1] Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm) Orthophosphoric acid, acetonitrile, water (2:400:600 V/V/V) [1] UV at 237 nm [1] 50 min; 1.0 mL/min [1] Specific times not provided; system suitability requires resolution ≥2.0 between acetylsalicylic acid and salicylic acid peaks [1]
Analysis of Salicylates in Foods [2] C8 Column, Symmetry (150 mm × 4.6 mm, 5 µm) Gradient elution with phosphate buffer (pH 6.8) and acetonitrile/water [2] Fluorescence: Ex 295 nm, Em 405 nm [2] 27 min; 1.0 mL/min [2] Not specified for individual esters
Dental Gel with Choline Salicylate [3] ACE C18 (250 mm × 4.6 mm, 5 µm) Gradient elution with phosphate buffer (pH 3.0) and acetonitrile [3] DAD at 260 nm [3] 25 min; 1.0 mL/min [3] Lidocaine: 5.17; Choline Salicylate: 8.47; Methylparaben: 10.12; Propylparaben: 15.99 [3]

Detailed Experimental Protocols

Here is a deeper dive into the methodologies from the cited research to help you replicate or adapt these procedures.

  • For Pharmaceutical Analysis (Aspirin Tablets): This method is based on a pharmacopoeial procedure and was rigorously validated per ICH guidelines [1]. The isocratic mobile phase consists of orthophosphoric acid, acetonitrile, and purified water (2:400:600 V/V/V). The sample preparation involves weighing and powdering 20 tablets, then dissolving a powder equivalent to 100 mg of acetylsalicylic acid in 50 ml of acetonitrile. The solution is filtered before injection [1].

  • For Food Analysis: This protocol is designed for complex matrices like spices, beverages, and lyophilized fruits/vegetables [2]. A critical part of the method is the sample preparation, which involves a three-step extraction to measure both free and total salicylates. The sample is mixed with a phosphate buffer, incubated, and centrifuged. The supernatant is then acidified and extracted with ethyl acetate. To measure total salicylates, the acidified supernatant undergoes hydrolysis (incubation at 95°C for 90 min) before extraction, which converts conjugated salicylates into free salicylic acid [2].

  • For a Complex Formulation (Dental Gel): This method simultaneously quantifies an active ingredient (choline salicylate) and preservatives. It uses a gradient elution program: starting at 25% acetonitrile, increasing to 50% over 13 minutes, holding, and then returning to the initial conditions. For sample preparation, 1.0 g of gel is accurately weighed and dissolved in 100 ml of methanol with ultrasonication [3].

Workflow for HPLC Method Development

The following chart outlines a general workflow for developing and validating an HPLC method, which can be applied to the analysis of salicylate esters.

Start Start Method Development SP Select Stationary Phase (e.g., C8, C18) Start->SP MP Optimize Mobile Phase (pH, Buffer, Gradient) SP->MP Det Set Detection Parameters (UV, Fluorescence) MP->Det Sample Develop Sample Prep (Extraction, Hydrolysis) Det->Sample SST Perform System Suitability Test Sample->SST Val Full Method Validation (Linearity, Accuracy, Precision) SST->Val End Validated HPLC Method Val->End

How to Proceed with Your Comparison

Since a direct comparison of salicylate ester retention times is not available, you can take the following steps to create your own data:

  • Leverage Predictive Models: Recent advancements involve using machine learning models, like GRIP (Physics-Informed Neural Network), to predict gradient retention times in HPLC. These models use the physical principles of chromatography and can generalize to new experimental setups, potentially saving significant lab time [4].
  • Design a Controlled Experiment: To generate your own comparison data, you can run a standard mixture of salicylate esters (e.g., methyl salicylate, ethyl salicylate, etc.) using one or more of the protocols above. Using a gradient method [3] would likely provide better separation of a mixture of esters compared to an isocratic method [1].
  • Key Parameters to Record: Ensure you document the retention time, peak area, peak symmetry, and resolution for each compound. The data from the dental gel study provides an excellent example of how to present this information clearly [3].

References

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Physical Description

Liquid
colourless to pale yellow liquid with a somewhat harsh, floral, herbaceous odou

XLogP3

3.9

Boiling Point

261.0 °C

Density

d25 1.07
1.062-1.069

Melting Point

5.9 °C
Mp -6 °
-6°C

UNII

S122C080GX

GHS Hazard Statements

Aggregated GHS information provided by 1685 companies from 4 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

87-19-4

Wikipedia

Isobutyl salicylate

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzoic acid, 2-hydroxy-, 2-methylpropyl ester: ACTIVE

Dates

Last modified: 08-15-2023

Fragrance material review on isobutyl salicylate

A Lapczynski, L Jones, D McGinty, C S Letizia, A M Api
PMID: 18031916   DOI: 10.1016/j.fct.2007.09.049

Abstract

A toxicologic and dermatologic review of isobutyl salicylate when used as a fragrance ingredient is presented.


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